molecular formula C24H28ClN3O3 B1662601 Trequinsin hydrochloride CAS No. 78416-81-6

Trequinsin hydrochloride

Katalognummer: B1662601
CAS-Nummer: 78416-81-6
Molekulargewicht: 441.9 g/mol
InChI-Schlüssel: DTCZZBVPTHVXFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trequinsin is a phosphodiesterase (PDE) 3 inhibitor that is dependent on cyclic AMP (cAMP), with IC50 values of 0.04 and 0.03 nM for PDE3A and PDE3B, respectively, in T84 human colonic adenocarcinoma cell lysates. In cultured primary rat juxtaglomerular cells, trequinsin stimulates cAMP accumulation when used at a concentration of 10 µM and increases cell membrane capacitance in a patch clamp assay. Trequinsin also competitively inhibits the multidrug resistant protein 5-mediated export of cGMP from Chinese hamster lung fibroblasts with a Ki value of 240 nM. In vivo, trequinsin reduces collagen-induced platelet aggregation in rabbits when administered intravenously at a rate of 3 µg/kg per minute, as well as the collagen-induced decrease in mean arterial blood pressure when administered alone or in combination with prostacyclin.>Extremely potent inhibitor of cGMP-inhibited phosphodiesterase (PDE3;  IC50 = 250 pM). Potently inhibits arachidonic acid-induced aggregation of human platelets (IC50 = 50 pM). Orally active antihypertensive agent;  reduces systemic blood pressure in both normotensive and hypertensive animal models.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3.ClH/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4;/h9-13H,7-8H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCZZBVPTHVXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79855-88-2 (Parent)
Record name Trequinsin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078416816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045806
Record name Trequinsin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78416-81-6
Record name 4H-Pyrimido[6,1-a]isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78416-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trequinsin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078416816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trequinsin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Trequinsin Hydrochloride's Effect on cGMP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular effects of Trequinsin (B1217036) hydrochloride on the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). It details the compound's mechanism of action, presents quantitative data on its potency, outlines relevant experimental protocols, and illustrates the key signaling pathways involved.

Core Mechanism of Action

Trequinsin hydrochloride is an exceptionally potent, cell-permeable small molecule inhibitor of phosphodiesterase 3 (PDE3), also known as the cGMP-inhibited phosphodiesterase.[1][2] Its primary mechanism involves the direct inhibition of the PDE3 enzyme, which is responsible for the hydrolysis and degradation of cyclic adenosine (B11128) monophosphate (cAMP). However, a significant and functionally important consequence of its action is the elevation of intracellular cGMP levels.[1][3][4]

The precise mechanism by which a PDE3 inhibitor elevates cGMP is multifaceted and may be cell-type specific:

  • Direct PDE Inhibition: While PDE3 primarily targets cAMP for degradation, its activity is allosterically inhibited by cGMP. Trequinsin directly blocks the catalytic site of PDE3, preventing cAMP hydrolysis.

  • Observed cGMP Increase: Despite its classification as a cAMP-preferring PDE inhibitor, experimental evidence, particularly in human sperm, demonstrates that this compound treatment leads to a significant increase in intracellular cGMP, while cAMP levels remain unchanged.[3][4] This suggests a more complex mechanism than simple PDE3 inhibition alone. The elevation of cGMP is a key factor in the compound's physiological effects, including the enhancement of sperm motility.[3][5][6]

  • Potential for Efflux Inhibition: Some studies on related compounds suggest that certain PDE inhibitors may also block the cellular efflux of cGMP, mediated by multidrug resistance proteins (MRPs), leading to its intracellular accumulation.[7] While not definitively shown for Trequinsin in the available literature, this remains a plausible contributing mechanism.

dot

Trequinsin_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol placeholder cGMP cGMP PDE3 PDE3 cGMP->PDE3 Allosteric Inhibition cAMP cAMP cAMP->PDE3 Hydrolysis AMP 5'-AMP PDE3->AMP Trequinsin Trequinsin Hydrochloride Trequinsin->PDE3 Potent Inhibition (IC50 = 250 pM)

Caption: Trequinsin's primary action as a direct inhibitor of the PDE3 enzyme.

Quantitative Data Summary

This compound's potency has been quantified in various assays. The following table summarizes key inhibitory and effective concentrations.

ParameterValueCell/Enzyme SystemReference
PDE3 Inhibition (IC₅₀) 250 - 300 pMcGMP-inhibited phosphodiesterase[1][2]
Platelet Aggregation Inhibition (IC₅₀) 50 pMArachidonic acid-induced (human)[1][2]
Intracellular Ca²⁺ Increase (EC₅₀) 6.4 µMHuman Sperm[3]

Experimental Protocols

The determination of this compound's effect on cGMP involves specific and sensitive measurement techniques.

3.1. Measurement of Intracellular cGMP Levels

A common method to quantify changes in intracellular cGMP is through competitive immunoassays (such as ELISA) or, as cited in key studies, by high-performance liquid chromatography (HPLC).[3][4]

Protocol Outline (Based on HPLC Method):

  • Cell Preparation: Prepare cell suspensions (e.g., human sperm) in an appropriate buffer and divide into control and treatment groups.

  • Incubation: Treat cells with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a defined period at 37°C. A positive control, such as the non-specific PDE inhibitor IBMX, is often included.[3]

  • Lysis and Extraction: Terminate the reaction by adding a cold stop solution (e.g., ethanol (B145695) or trichloroacetic acid) to lyse the cells and precipitate proteins.

  • Centrifugation: Pellet the cellular debris by centrifugation at high speed.

  • Sample Preparation: Collect the supernatant containing the cyclic nucleotides. The sample may require derivatization or concentration depending on the detection method.

  • HPLC Analysis: Inject the prepared sample into a reverse-phase HPLC system (RP-HPLC).

  • Detection and Quantification: Use a UV detector to identify and quantify the cGMP peak based on its retention time and peak area compared to a known cGMP standard curve. The results are typically normalized to cell number or protein concentration.

dot

cGMP_Workflow start Prepare Cell Suspension treatment Incubate with Trequinsin, Vehicle (Control), or IBMX (Positive Control) start->treatment lysis Cell Lysis & Protein Precipitation (e.g., cold ethanol) treatment->lysis centrifuge Centrifugation to Pellet Debris lysis->centrifuge supernatant Collect Supernatant (contains cNMPs) centrifuge->supernatant hplc RP-HPLC Separation supernatant->hplc quantify UV Detection & Quantification vs. Standard Curve hplc->quantify end Report cGMP Level (e.g., fmol/10^6 cells) quantify->end

Caption: Experimental workflow for measuring intracellular cGMP via HPLC.

3.2. PDE3 Inhibition Assay

To determine the IC₅₀ value, a phosphodiesterase activity assay is performed.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction buffer containing a known amount of purified PDE3 enzyme, the substrate ([³H]-cAMP), and varying concentrations of this compound.

  • Incubation: Allow the reaction to proceed for a set time at 30-37°C.

  • Termination: Stop the reaction, often by boiling.

  • Conversion: Add snake venom nucleotidase, which converts the product ([³H]-AMP) into [³H]-adenosine.

  • Separation: Separate the charged substrate ([³H]-cAMP) from the uncharged product ([³H]-adenosine) using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the product using liquid scintillation counting.

  • Analysis: Plot the percentage of inhibition against the logarithm of Trequinsin concentration to calculate the IC₅₀ value.

Signaling Pathways and Physiological Consequences

The elevation of intracellular cGMP by this compound has significant downstream physiological effects, primarily related to smooth muscle relaxation and inhibition of platelet activation.

  • Vasodilation: In vascular smooth muscle cells, elevated cGMP activates Protein Kinase G (PKG), which phosphorylates several targets. This leads to a decrease in intracellular Ca²⁺ concentration and desensitization of the contractile machinery to Ca²⁺, resulting in muscle relaxation and vasodilation. This effect underlies Trequinsin's utility as an antihypertensive agent.[1][2]

  • Inhibition of Platelet Aggregation: In platelets, the cGMP/PKG pathway inhibits multiple stages of activation, including calcium mobilization, granule release, and integrin activation, thereby preventing aggregation.[1] Trequinsin is an extremely potent inhibitor of platelet aggregation, with an IC₅₀ value significantly lower than its PDE3 inhibition IC₅₀, highlighting the critical role of the cGMP pathway in this process.[1][2]

  • Sperm Motility: In human sperm, Trequinsin-induced increases in cGMP, along with Ca²⁺ influx via CatSper channels, are associated with increased hyperactivated motility, a critical factor for fertilization.[3][4][8]

dot

Signaling_Pathway cluster_Vascular_Cell Vascular Smooth Muscle Cell / Platelet sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Synthesis GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Hydrolysis PDE3 PDE3 cGMP->PDE3 Inhibition PKG Protein Kinase G (PKG) cGMP->PKG Activation GMP 5'-GMP PDE5->GMP Trequinsin Trequinsin Trequinsin->PDE3 Inhibition Ca_dec ↓ Intracellular [Ca²⁺] PKG->Ca_dec Response Vasodilation or ↓ Platelet Aggregation Ca_dec->Response NO Nitric Oxide (NO) NO->sGC Stimulation

Caption: Downstream effects of cGMP modulation in target cells.

References

Methodological & Application

Application Notes and Protocols for Trequinsin Hydrochloride in Vasodilation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trequinsin (B1217036) hydrochloride is a potent and selective phosphodiesterase 3 (PDE3) inhibitor.[1] Its primary mechanism of action involves the inhibition of the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2] By preventing the breakdown of these second messengers, trequinsin hydrochloride effectively increases their intracellular concentrations, leading to the activation of downstream signaling pathways that result in smooth muscle relaxation and vasodilation.[2] This property makes it a valuable tool for studying vasodilation and a potential therapeutic agent for hypertension.[3]

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo vasodilation experiments.

Mechanism of Action

This compound exerts its vasodilatory effect by inhibiting the PDE3 enzyme in vascular smooth muscle cells. This inhibition leads to an accumulation of intracellular cAMP and cGMP.[1] Elevated levels of these cyclic nucleotides activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[2]

cluster_0 Trequinsin This compound PDE3 Phosphodiesterase 3 (PDE3) Trequinsin->PDE3 Inhibits cAMP_cGMP ↑ cAMP / cGMP PKA_PKG ↑ PKA / PKG Activation cAMP_cGMP->PKA_PKG MLCP ↑ Myosin Light Chain Phosphatase (MLCP) PKA_PKG->MLCP Ca ↓ Intracellular Ca²⁺ PKA_PKG->Ca Relaxation Vascular Smooth Muscle Relaxation MLCP->Relaxation Ca->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Figure 1: Signaling pathway of this compound-induced vasodilation.

Data Presentation

The following table summarizes the key quantitative data for this compound based on published literature.

ParameterValueSpecies/SystemReference
IC₅₀ (PDE3 Inhibition) 250 pMcGMP-inhibited phosphodiesterase[1][4]
IC₅₀ (Platelet Aggregation) 50 pMArachidonic acid-induced human platelets[4]
EC₅₀ (Intracellular Ca²⁺ increase) 6.4 µMHuman Sperm[4]

Experimental Protocols

In Vitro Vasodilation Assay: Ex Vivo Aortic Ring Model

This protocol describes the assessment of the vasodilatory effects of this compound on isolated aortic rings from rats.

Materials:

  • This compound

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (B352888) (PE)

  • Acetylcholine (B1216132) (ACh)

  • Organ bath system with force transducers

  • Dissection microscope and tools

  • 95% O₂ / 5% CO₂ gas mixture

Procedure:

  • Aortic Ring Preparation:

    • Euthanize the rat via an approved method.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

    • Under a dissection microscope, remove adherent connective and adipose tissue.

    • Cut the aorta into 2-3 mm wide rings.[5][6]

  • Mounting and Equilibration:

    • Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Induce contraction with phenylephrine (1 µM).

    • Once a stable contraction is achieved, add acetylcholine (10 µM) to assess endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.

  • Vasodilation Assessment:

    • Wash the rings and allow them to return to baseline tension.

    • Pre-contract the aortic rings with phenylephrine (1 µM) to a stable plateau.

    • Add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath at regular intervals.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the phenylephrine-induced contraction.

    • Plot the concentration-response curve and calculate the EC₅₀ value.

In Vivo Vasodilation Assay: Blood Pressure Measurement in Rats

This protocol outlines the procedure for measuring the effect of this compound on blood pressure in anesthetized rats.[7]

Materials:

  • This compound

  • Male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar rats

  • Anesthetic (e.g., urethane (B1682113) or a ketamine/xylazine mixture)

  • Saline solution (0.9% NaCl) with heparin

  • Pressure transducer and data acquisition system

  • Catheters

  • Surgical instruments

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic regimen.

    • Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.[7]

    • Connect the arterial catheter to a pressure transducer to record blood pressure.

  • Stabilization:

    • Allow the animal to stabilize for at least 30 minutes after surgery until a steady blood pressure reading is obtained.

  • Drug Administration:

    • Administer a bolus intravenous injection of this compound at various doses.

    • Alternatively, administer the drug via oral gavage for assessing oral bioavailability and efficacy.

  • Blood Pressure Monitoring:

    • Continuously monitor and record the mean arterial pressure (MAP), systolic, and diastolic blood pressure before and after drug administration.

  • Data Analysis:

    • Calculate the change in blood pressure from the baseline for each dose.

    • Determine the dose-response relationship for the hypotensive effect of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro vasodilation experiment.

A Aortic Ring Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Viability Check (Phenylephrine + Acetylcholine) C->D E Pre-contraction (Phenylephrine) D->E F Cumulative Addition of This compound E->F G Record Relaxation Response F->G H Data Analysis (EC₅₀ Calculation) G->H

Figure 2: Experimental workflow for an in vitro vasodilation assay.

References

Application Note: High-Throughput Screening with Trequinsin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Trequinsin (B1217036) hydrochloride is a highly potent and cell-permeable inhibitor of phosphodiesterase 3 (PDE3), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] With an IC₅₀ value in the picomolar range for PDE3, it is one of the most potent inhibitors in its class.[1] This makes Trequinsin an invaluable tool in high-throughput screening (HTS) campaigns, serving as a reference positive control for identifying novel PDE3 inhibitors. Furthermore, recent HTS studies have unveiled novel pharmacological activities of Trequinsin, such as its ability to increase intracellular calcium ([Ca²⁺]i) in human sperm by activating CatSper channels, highlighting its utility in broader screening applications beyond PDE3 inhibition.[2][3][4][5] This document provides detailed protocols and data for using Trequinsin hydrochloride in HTS assays.

Mechanism of Action & Signaling Pathways

Trequinsin's primary mechanism of action is the potent inhibition of the cGMP-inhibited phosphodiesterase (PDE3). PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. By inhibiting PDE3, Trequinsin prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in cAMP activates downstream effectors like Protein Kinase A (PKA), resulting in physiological responses such as smooth muscle relaxation and inhibition of platelet aggregation.[1]

A secondary, novel mechanism was identified through an HTS campaign focused on sperm motility.[2][3] In human sperm, Trequinsin activates the cation channel of sperm (CatSper), leading to an influx of Ca²⁺.[2][3][5] It also elevates intracellular cGMP and partially inhibits sperm potassium channels.[2][3] This multifaceted activity results in increased sperm hyperactivation, a key aspect of fertilization.[2][5]

PDE3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AC_GC Adenylyl/Guanylyl Cyclase cAMP_cGMP cAMP / cGMP (Second Messengers) AC_GC->cAMP_cGMP  Converts ATP_GTP ATP / GTP PDE3 Phosphodiesterase 3 (PDE3) cAMP_cGMP->PDE3  Substrate PKA_PKG Downstream Effectors (PKA, PKG, etc.) cAMP_cGMP->PKA_PKG  Activates AMP_GMP AMP / GMP (Inactive) PDE3->AMP_GMP  Hydrolyzes Trequinsin Trequinsin HCl Trequinsin->PDE3  Inhibits Response Physiological Response PKA_PKG->Response  Leads to

Caption: Trequinsin inhibits PDE3, increasing cyclic nucleotide levels.

Sperm_Calcium_Pathway Trequinsin Trequinsin HCl CatSper CatSper Channel Trequinsin->CatSper Activates KSper Sperm K+ Channel (KSper) Trequinsin->KSper Partially Inhibits cGMP_inc Intracellular cGMP ↑ Trequinsin->cGMP_inc Increases Ca_influx Ca2+ Influx CatSper->Ca_influx Mediates K_efflux K+ Efflux KSper->K_efflux Mediates Hyperactivation Sperm Hyperactivation & Motility ↑ Ca_influx->Hyperactivation Triggers cGMP_inc->Hyperactivation Contributes to

Caption: Trequinsin's novel mechanism of action in human sperm.

Quantitative Data

The following table summarizes key quantitative metrics for this compound's biological activity, making it a well-characterized control compound for HTS assays.

ParameterTarget/AssaySpecies/SystemValueReference
IC₅₀ PDE3 (cGMP-inhibited)-250 pM
IC₅₀ PDE3AT84 human colonic adenocarcinoma cell lysates40 pM[1]
IC₅₀ PDE3BT84 human colonic adenocarcinoma cell lysates30 pM[1]
IC₅₀ Arachidonic acid-induced platelet aggregationHuman50 pM[1]
EC₅₀ Intracellular Ca²⁺ ([Ca²⁺]i) increaseHuman Sperm6.4 µM[2]
Kᵢ Multidrug resistant protein 5 (MRP5)Chinese hamster lung fibroblasts240 nM[1]

Experimental Protocols

Protocol 1: HTS for PDE3 Inhibitors using a Biochemical Assay

This protocol describes a generic, miniaturized (384-well plate) biochemical assay to screen for inhibitors of PDE3. Trequinsin is used as the positive control.

1. Principle: The assay measures the level of cAMP remaining after a reaction with the PDE3 enzyme. A competitive immunoassay format, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), is commonly used. In this format, a Europium (Eu)-labeled anti-cAMP antibody and a ULight™-cAMP tracer compete for binding. High PDE3 activity results in low cAMP levels, allowing the antibody to bind the tracer, generating a high TR-FRET signal. Inhibition of PDE3 leads to high cAMP levels, which displaces the tracer from the antibody, resulting in a low TR-FRET signal.

2. Materials:

  • This compound (e.g., Tocris, R&D Systems)

  • Recombinant Human PDE3 enzyme

  • cAMP (substrate)

  • Assay Buffer (e.g., HBSS with 10 mM HEPES, 0.1% BSA, pH 7.4)

  • Test compounds dissolved in DMSO

  • Positive Control: Trequinsin HCl (10-point, half-log dilution series, e.g., 1 µM top concentration)

  • Negative Control: DMSO vehicle

  • Detection Reagents (e.g., LANCE® Ultra cAMP Detection Kit)

  • 384-well, low-volume, white assay plates

  • Plate reader capable of TR-FRET detection

3. Method:

  • Compound Plating: Using an acoustic liquid handler or pintool, dispense 50 nL of test compounds, Trequinsin controls, or DMSO into the wells of a 384-well assay plate.

  • Enzyme Addition: Add 5 µL of PDE3 enzyme solution (pre-diluted in assay buffer to optimal concentration) to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Reaction Initiation: Add 5 µL of cAMP substrate solution (diluted in assay buffer) to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of the TR-FRET detection reagent mix (containing Eu-anti-cAMP antibody and ULight-cAMP tracer, prepared according to the manufacturer's instructions). This step stops the enzymatic reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.

HTS_Workflow_PDE3 A 1. Compound Plating (50 nL of Test Cmpd, Trequinsin, or DMSO) B 2. PDE3 Enzyme Addition (5 µL) A->B C 3. Pre-incubation (15 min @ RT) B->C D 4. Substrate (cAMP) Addition (5 µL) C->D E 5. Enzymatic Reaction (60 min @ RT) D->E F 6. Stop & Detection Reagent Addition (10 µL TR-FRET) E->F G 7. Final Incubation (60 min @ RT) F->G H 8. Data Acquisition (TR-FRET Plate Reader) G->H I 9. Data Analysis (% Inhibition, Z', IC50) H->I

Caption: HTS workflow for identifying PDE3 inhibitors.
Protocol 2: HTS for Modulators of Intracellular Calcium ([Ca²⁺]i) in Sperm

This protocol is adapted from studies that identified Trequinsin's effect on sperm calcium influx and can be used to screen for other compounds with similar activity.[2][3][6]

1. Principle: The assay measures changes in intracellular free calcium in populations of live human sperm. Sperm are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon binding to Ca²⁺, the dye's fluorescence intensity increases significantly. The assay is run on a microplate reader with automated liquid handling to measure a baseline fluorescence, inject the test compounds, and then monitor the subsequent change in fluorescence over time.[2][6]

2. Materials:

  • Human semen samples from healthy donors.

  • Sperm preparation media (e.g., Human Tubal Fluid medium).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Test compounds dissolved in DMSO.

  • Positive Control: Trequinsin HCl (e.g., 40 µM) or Progesterone (3.6 µM).[2]

  • Negative Control: DMSO vehicle.

  • 384-well, black, clear-bottom assay plates.

  • Fluorescent microplate reader with liquid handling capabilities (e.g., FlexStation 3).

3. Method:

  • Sperm Preparation: Prepare motile sperm from semen samples using a density gradient centrifugation method. Resuspend the final pellet in capacitating medium to a concentration of ~5 x 10⁶ cells/mL.

  • Dye Loading: Add Fluo-4 AM (final concentration 10 µM) and Pluronic F-127 (final concentration 0.05%) to the sperm suspension. Incubate for 60 minutes at 37°C in the dark.

  • Washing and Plating: Wash the dye-loaded sperm twice by centrifugation to remove extracellular dye. Resuspend in fresh medium and dispense 100 µL of the cell suspension into each well of the 384-well plate.

  • Plate Incubation: Centrifuge the plate briefly to bring cells to the bottom and incubate for 15-20 minutes at 37°C.

  • Assay Execution on Plate Reader: a. Place the plate into the reader, pre-set to 37°C. b. Baseline Reading: Measure fluorescence for 20 seconds (excitation ~485 nm, emission ~525 nm). c. Compound Addition: The instrument's integrated liquid handler adds 25 µL of test compound, Trequinsin (positive control), or DMSO (negative control) from a separate compound plate. d. Post-Injection Reading: Immediately continue to measure fluorescence for an additional 3-5 minutes to capture the kinetic response of [Ca²⁺]i change.

  • Data Analysis: The response is typically measured as the maximum fluorescence signal post-injection minus the average baseline fluorescence.

Data Analysis and Quality Control

A critical step in any HTS campaign is to ensure the assay is robust and reliable. The Z'-factor (Z-prime factor) is a statistical parameter used for this purpose.[7][8][9]

Z'-Factor Calculation: The Z'-factor reflects the separation between the positive and negative control distributions. It is calculated using the means (µ) and standard deviations (σ) of the controls.

Z' = 1 - (3σ_pc + 3σ_nc) / |µ_pc - µ_nc|

Where:

  • µ_pc = mean of the positive control (e.g., Trequinsin)

  • σ_pc = standard deviation of the positive control

  • µ_nc = mean of the negative control (e.g., DMSO)

  • σ_nc = standard deviation of the negative control

Interpretation of Z'-Factor:

  • Z' > 0.5: An excellent assay, suitable for HTS.[8][10]

  • 0 < Z' < 0.5: A marginal assay; may require optimization.[8][10]

  • Z' < 0: An unsuitable assay; the signals of the controls overlap.[8][10]

An assay validation should be performed by running several plates with only positive and negative controls to ensure the Z'-factor is consistently above 0.5 before starting the full screen.

Z_Factor_Logic cluster_controls Control Data (32-64 wells each) cluster_calc Calculations cluster_interp Interpretation PC Positive Control (e.g., Trequinsin) Mean_SD Calculate Mean (µ) & Std. Dev. (σ) for each control PC->Mean_SD NC Negative Control (e.g., DMSO) NC->Mean_SD Formula Z' = 1 - (3σpc + 3σnc) / |µpc - µnc| Mean_SD->Formula Result Z'-Factor Value Formula->Result Excellent > 0.5 Excellent Assay Result->Excellent If Marginal 0 to 0.5 Marginal Assay Result->Marginal If Unsuitable < 0 Unsuitable Assay Result->Unsuitable If

Caption: Logic flow for HTS assay quality control using the Z'-factor.

References

Trequinsin Hydrochloride: Application Notes and Protocols for Hypertension Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trequinsin (B1217036) hydrochloride, also known as HL-725, is a potent and orally active antihypertensive agent.[1] It functions as a highly selective phosphodiesterase 3 (PDE3) inhibitor, leading to vasodilation and a subsequent reduction in systemic blood pressure.[1] This document provides a summary of the available data and generalized protocols for the investigation of trequinsin hydrochloride in common animal models of hypertension. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its antihypertensive effect primarily through the inhibition of PDE3. This enzyme is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE3, trequinsin increases the intracellular levels of these second messengers in vascular smooth muscle cells. Elevated cAMP and cGMP levels lead to the activation of protein kinases that ultimately cause vasodilation, a decrease in total peripheral resistance, and a lowering of arterial blood pressure.

digraph "Trequinsin_Mechanism_of_Action" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Trequinsin [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE3 [label="Phosphodiesterase 3 (PDE3)"]; cAMP_cGMP [label="↑ cAMP & cGMP"]; PKA_PKG [label="Activation of\nProtein Kinase A (PKA) &\nProtein Kinase G (PKG)"]; Vasc_Smooth_Muscle [label="Vascular Smooth\nMuscle Relaxation"]; Vasodilation [label="Vasodilation", fillcolor="#34A853", fontcolor="#FFFFFF"]; TPR [label="↓ Total Peripheral\nResistance"]; BP [label="↓ Blood Pressure", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Trequinsin -> PDE3 [label="inhibits"]; PDE3 -> cAMP_cGMP [label="degradation of", dir=back]; cAMP_cGMP -> PKA_PKG; PKA_PKG -> Vasc_Smooth_Muscle; Vasc_Smooth_Muscle -> Vasodilation; Vasodilation -> TPR; TPR -> BP; }

Signaling pathway of this compound's antihypertensive effect.

Data Presentation

Due to the limited availability of full-text articles in the public domain, a comprehensive quantitative data summary from primary literature is not possible at this time. The seminal work by Lal et al. (1984) describes trequinsin as a potent antihypertensive agent in spontaneously hypertensive rats (SHR) and anesthetized normotensive cats, but specific data on the percentage of blood pressure reduction, heart rate changes, and dose-responses are contained within the full-text article which could not be accessed.[1]

Researchers are strongly encouraged to consult the full text of this and other relevant publications to obtain detailed quantitative data for comparative analysis.

Experimental Protocols

The following are generalized protocols for the in vivo evaluation of this compound in common animal models of hypertension. These should be adapted based on specific experimental goals, institutional guidelines (IACUC), and the detailed methodologies provided in the primary literature.

Protocol 1: Oral Administration in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive effect of orally administered this compound in a genetic model of hypertension.

Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

  • Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.

Materials:

  • This compound

  • Vehicle for suspension (e.g., 0.5% methylcellulose (B11928114) in distilled water)

  • Oral gavage needles

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)

Procedure:

  • Acclimation: Acclimate rats to the housing facility and handling procedures for at least one week prior to the experiment.

  • Baseline Measurement: Measure and record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals for 3-5 consecutive days to establish a stable baseline.

  • Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.

  • Administration:

    • Divide SHR into treatment and vehicle control groups.

    • Administer this compound or vehicle orally via gavage at a consistent time each day.

    • The WKY group should receive the vehicle.

  • Blood Pressure Monitoring:

    • Measure SBP, DBP, and HR at predetermined time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.

    • For chronic studies, continue daily administration and weekly blood pressure measurements.

  • Data Analysis:

    • Calculate the change in blood pressure and heart rate from baseline for each animal.

    • Compare the effects of this compound treatment to the vehicle control group using appropriate statistical methods (e.g., ANOVA, t-test).

digraph "SHR_Oral_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Acclimation & Baseline BP Measurement"]; B [label="Randomization of SHR into Groups\n(Treatment vs. Vehicle)"]; C [label="Oral Administration\n(Trequinsin or Vehicle)"]; D [label="Blood Pressure & Heart Rate Monitoring\n(Acute or Chronic)"]; E [label="Data Analysis & Comparison", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B; B -> C; C -> D; D -> E; }

Experimental workflow for oral administration in SHR.

Protocol 2: Intravenous Administration in Anesthetized Normotensive or Hypertensive Animals

Objective: To determine the direct hemodynamic effects of this compound when administered intravenously.

Animal Model:

  • Normotensive cats or dogs.

  • Renal hypertensive dogs or other induced hypertensive models.

Materials:

  • This compound

  • Sterile saline for injection

  • Anesthetic agents (e.g., pentobarbital, isoflurane)

  • Surgical instruments for catheterization

  • Arterial catheter

  • Pressure transducer and recording system

  • Intravenous catheter

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the animal using a standard, approved protocol.

    • Surgically expose and cannulate a femoral or carotid artery for direct blood pressure measurement.

    • Cannulate a femoral or jugular vein for drug administration.

    • Allow the animal's physiological parameters to stabilize.

  • Baseline Measurement: Record baseline mean arterial pressure (MAP), SBP, DBP, and HR for a stable period (e.g., 15-30 minutes).

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations.

  • Administration:

    • Administer this compound as a bolus injection or a continuous infusion through the intravenous catheter.

    • Administer equivalent volumes of saline to a control group.

  • Hemodynamic Monitoring: Continuously record MAP, SBP, DBP, and HR throughout the administration period and for a sufficient duration afterward to observe the full effect and recovery.

  • Data Analysis:

    • Determine the maximum change in hemodynamic parameters from baseline.

    • Calculate the duration of the effect.

    • Analyze dose-response relationships if multiple doses are tested.

digraph "IV_Anesthetized_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Anesthesia & Surgical Preparation\n(Arterial & Venous Catheterization)"]; B [label="Stabilization & Baseline\nHemodynamic Recording"]; C [label="Intravenous Administration\n(Trequinsin or Saline)"]; D [label="Continuous Hemodynamic Monitoring"]; E [label="Data Analysis\n(Dose-Response)", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B; B -> C; C -> D; D -> E; }

Workflow for intravenous administration in anesthetized animals.

Conclusion

This compound is a potent antihypertensive agent with a clear mechanism of action. The provided generalized protocols offer a framework for its preclinical evaluation in animal models of hypertension. It is imperative for researchers to access and critically evaluate the primary literature to obtain specific quantitative data and detailed methodologies to design robust and reproducible studies. Further research is warranted to fully elucidate the therapeutic potential of this compound in the treatment of hypertension.

References

Troubleshooting & Optimization

Troubleshooting Trequinsin hydrochloride experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trequinsin (B1217036) hydrochloride. The information is designed to help address experimental variability and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Trequinsin hydrochloride?

This compound is an extremely potent and cell-permeable inhibitor of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE3, Trequinsin leads to an increase in intracellular levels of these second messengers, which in turn modulates various cellular processes.

Q2: What are the common experimental applications of this compound?

This compound is utilized in a variety of research applications, including:

  • Platelet Aggregation Studies: Due to its potent anti-platelet activity, it is used to investigate the role of PDE3 in platelet function and thrombosis.[1]

  • Cardiovascular Research: It is employed as a vasodilator to study its effects on smooth muscle relaxation and blood pressure regulation.[1]

  • Sperm Motility Research: Recent studies have highlighted its role in increasing sperm hyperactivation and motility through off-target effects on CatSper channels.[2][3][4][5]

  • Signal Transduction Research: It serves as a selective tool to probe the PDE3 signaling pathway in various cell types.[6]

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, this compound should be dissolved in an organic solvent such as DMSO or ethanol (B145695) to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).[1] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Stock solutions in DMSO are stable for up to 6 months when stored at -20°C.[7] For in vivo studies, specific formulations may be required to ensure solubility and bioavailability.

Q4: What are the known off-target effects of this compound?

A significant off-target effect of this compound is the activation of the sperm-specific cation channel, CatSper.[2][3][8] This leads to an influx of calcium ions (Ca2+) and an increase in intracellular calcium concentration, which is independent of its PDE3 inhibitory activity.[2][3][5] This can lead to unexpected results in experiments sensitive to changes in calcium signaling.

Troubleshooting Guides

Inconsistent IC50 Values

Problem: You are observing significant variability in the IC50 value of this compound across different experiments.

Click for troubleshooting steps
  • Verify Compound Integrity:

    • Action: Ensure your this compound stock solution has not degraded. Prepare a fresh stock solution from a new aliquot.

    • Rationale: Repeated freeze-thaw cycles or improper storage can lead to compound degradation and loss of potency.

  • Standardize Assay Conditions:

    • Action: Maintain consistent assay parameters, including buffer composition, pH, temperature, and incubation time.

    • Rationale: Enzyme kinetics and inhibitor binding are highly sensitive to changes in the assay environment.

  • Control Substrate Concentration:

    • Action: Use a substrate (cAMP or cGMP) concentration that is at or below the Michaelis-Menten constant (Km) for the PDE3 enzyme.

    • Rationale: The apparent IC50 value of a competitive inhibitor like Trequinsin is dependent on the substrate concentration. Higher substrate concentrations will lead to a higher apparent IC50.

  • Check for Solubility Issues:

    • Action: Visually inspect for any precipitation in your working solutions and final assay mixture.

    • Rationale: this compound has limited aqueous solubility. Precipitation will reduce the effective concentration of the inhibitor, leading to an artificially high IC50 value. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells.

  • Consistent Data Analysis:

    • Action: Use a standardized non-linear regression model (e.g., four-parameter logistic fit) for IC50 determination.

    • Rationale: Different curve-fitting algorithms can yield varying IC50 values from the same dataset.

Lack of Expected Effect in Cellular Assays

Problem: this compound shows potent inhibition in biochemical assays but has a weak or no effect in your cell-based experiments.

Click for troubleshooting steps
  • Assess Cell Permeability:

    • Action: While Trequinsin is known to be cell-permeable, its uptake can vary between cell types. Consider increasing the incubation time or using a higher concentration within a non-toxic range.

    • Rationale: Insufficient intracellular concentration will lead to a diminished effect.

  • Evaluate PDE3 Expression and Activity:

    • Action: Confirm the expression and activity of PDE3 in your specific cell line or primary cells using techniques like Western blotting, qPCR, or a PDE activity assay.

    • Rationale: The effect of a PDE3 inhibitor is dependent on the presence and activity of its target enzyme.

  • Consider Off-Target Effects:

    • Action: Be aware of the potential for off-target effects, particularly on intracellular calcium levels via CatSper activation in relevant cell types.

    • Rationale: The observed cellular phenotype may be a composite of on-target PDE3 inhibition and off-target effects, which could mask or alter the expected outcome.

  • Check for Compound Degradation in Media:

    • Action: The stability of this compound in aqueous cell culture media over long incubation periods is not well-documented. Consider preparing fresh dilutions immediately before use and minimizing the incubation time if degradation is suspected.

    • Rationale: Degradation of the compound in the assay medium will reduce its effective concentration.

Unexpected Cellular Responses

Problem: You observe cellular effects that are not consistent with PDE3 inhibition, such as a rapid increase in intracellular calcium.

Click for troubleshooting steps
  • Investigate Calcium Signaling:

    • Action: If your experimental system is sensitive to calcium, measure intracellular calcium levels upon treatment with this compound.

    • Rationale: Trequinsin is a known activator of CatSper channels, leading to calcium influx.[2][3][8] This can trigger a wide range of downstream signaling events unrelated to PDE3 inhibition.

  • Use Appropriate Controls:

    • Action: Include controls to differentiate between PDE3-mediated and off-target effects. For example, use a structurally different PDE3 inhibitor or a CatSper channel blocker in parallel experiments.

    • Rationale: Comparing the effects of different compounds can help to dissect the specific signaling pathways involved.

  • Consider Cell Type Specificity:

    • Action: The expression and functional importance of CatSper channels are highly cell-type specific, being most prominent in sperm. Investigate the potential expression and role of CatSper or other calcium channels in your experimental model.

    • Rationale: The off-target effects of Trequinsin on calcium signaling will be most pronounced in cells that express the relevant channels.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Molecular Weight 441.95 g/mol [1]
Formula C₂₄H₂₇N₃O₃・HCl[1]
Solubility (DMSO) ≥ 100 mM[1]
Solubility (Ethanol) ≥ 100 mM[1]
Solubility (Water) ~500 µM[7]
Storage of Solid Desiccate at Room Temperature[1]
Storage of Stock Solution -20°C for up to 6 months[7]
Primary Target Phosphodiesterase 3 (PDE3)[1]
PDE3 IC50 ~250 pM[1]
Platelet Aggregation IC50 ~50 pM[1]
Sperm [Ca2+]i EC50 ~6.4 µM[2]

Table 2: this compound PDE Selectivity Profile

PDE FamilyIC50 (nM)Fold Selectivity vs. PDE3Reference
PDE3 0.251[1]
Other PDEs Data not readily availableData not readily available

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol provides a general guideline for assessing the effect of this compound on platelet aggregation using light transmission aggregometry (LTA).

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Platelet Aggregation Measurement:

    • Pre-warm PRP and PPP to 37°C.

    • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

    • Add a standardized volume of PRP to a cuvette with a stir bar.

    • Add the desired concentration of this compound (dissolved in a suitable vehicle, e.g., DMSO) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

    • Induce platelet aggregation by adding an agonist (e.g., ADP, collagen, or arachidonic acid).

    • Record the change in light transmission for 5-10 minutes.

    • Calculate the percentage of inhibition of aggregation compared to the vehicle control.

Protocol 2: Smooth Muscle Relaxation Assay

This protocol outlines a general method for evaluating the relaxant effect of this compound on pre-contracted smooth muscle strips in an isolated organ bath.

  • Tissue Preparation:

    • Isolate a segment of smooth muscle tissue (e.g., aorta, trachea, or ileum) from a laboratory animal.

    • Cut the tissue into strips or rings of appropriate size and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Connect the tissue to a force transducer to record isometric tension.

    • Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

  • Experimental Procedure:

    • Induce a stable contraction of the smooth muscle using a contractile agonist (e.g., phenylephrine (B352888) for aorta, carbachol (B1668302) for trachea or ileum).

    • Once a plateau in the contraction is reached, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration until a maximal relaxation is achieved or the concentration-response curve is complete.

    • Calculate the percentage of relaxation relative to the pre-contracted tension.

Visualizations

Trequinsin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CatSper CatSper Channel Ca_ion Ca²⁺ CatSper->Ca_ion Influx Trequinsin Trequinsin hydrochloride Trequinsin->CatSper Activation (Off-target) PDE3 PDE3 Trequinsin->PDE3 Inhibition cAMP cAMP PDE3->cAMP Degradation PKA PKA cAMP->PKA Activation Downstream_cAMP Downstream cAMP Effects PKA->Downstream_cAMP Phosphorylation Calmodulin Calmodulin Ca_ion->Calmodulin Binding CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex Downstream_Ca Downstream Ca²⁺ Effects CaM_Complex->Downstream_Ca Activation

Caption: this compound signaling pathway.

Troubleshooting_Workflow start Experimental Variability Observed q1 Inconsistent IC50? start->q1 a1_1 Check Compound Integrity q1->a1_1 Yes q2 Lack of Cellular Effect? q1->q2 No a1_2 Standardize Assay Conditions a1_1->a1_2 a1_3 Control Substrate Concentration a1_2->a1_3 a1_4 Verify Solubility a1_3->a1_4 end Resolution a1_4->end a2_1 Assess Cell Permeability q2->a2_1 Yes q3 Unexpected Cellular Response (e.g., Ca²⁺ increase)? q2->q3 No a2_2 Confirm PDE3 Expression a2_1->a2_2 a2_3 Consider Off-Target Effects a2_2->a2_3 a2_3->end a3_1 Measure Intracellular Ca²⁺ q3->a3_1 Yes q3->end No a3_2 Use Specific Controls (e.g., CatSper blocker) a3_1->a3_2 a3_3 Consider Cell Type a3_2->a3_3 a3_3->end

Caption: Troubleshooting workflow for Trequinsin experiments.

References

Trequinsin Hydrochloride In Vivo Efficacy Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trequinsin (B1217036) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments involving this potent phosphodiesterase 3 (PDE3) inhibitor.

Frequently Asked Questions (FAQs)

Q1: My in vivo results with Trequinsin hydrochloride show lower efficacy than anticipated from its picomolar in vitro potency. What are the potential reasons for this discrepancy?

A1: It is a common challenge that high in vitro potency does not directly translate to in vivo efficacy.[1] Several factors can contribute to this discrepancy for this compound:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of the compound in the animal model can significantly impact its exposure at the target site. Trequinsin may undergo rapid first-pass metabolism in the liver or gut wall, a common issue for many PDE inhibitors, which reduces the amount of active drug reaching systemic circulation.[2]

  • Solubility and Formulation: this compound has limited aqueous solubility (around 500 μM), although it is readily soluble in organic solvents like DMSO and ethanol.[3][4] Poor dissolution in gastrointestinal fluids can severely limit its oral absorption. The choice of vehicle for administration is critical.

  • Plasma Protein Binding: High binding to plasma proteins can reduce the free fraction of the drug available to interact with its target tissue.

  • Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein in the gut wall, which actively transport it back into the intestinal lumen, thereby reducing absorption.[5]

  • Complex Mechanism of Action: Trequinsin not only inhibits PDE3 but also activates CatSper channels and modulates intracellular calcium and cGMP levels, particularly in sperm.[6][7] These additional activities could lead to complex physiological responses or even counter-regulatory mechanisms in a whole-organism setting that are not observed in isolated enzyme or cell-based assays.

Troubleshooting Guides

Guide 1: Investigating Low Oral Bioavailability

If you are encountering low or variable exposure after oral administration of this compound, follow these troubleshooting steps.

Step 1: Verify Compound and Formulation Integrity

  • Purity Check: Confirm the purity of your this compound batch (typically ≥97-98%).[3][8]

  • Formulation Analysis: Prepare your dosing formulation fresh on the day of the experiment.[2] Visually inspect for any precipitation. It is advisable to analyze the concentration and stability of Trequinsin in the final dosing vehicle to ensure accurate administration.

Step 2: Assess In Vitro Properties

  • Solubility: Determine the compound's solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to better predict its dissolution in vivo.

  • Permeability: Use an in vitro model, such as a Caco-2 cell monolayer assay, to assess its intestinal permeability and determine if it is a substrate for efflux transporters.[2]

Step 3: Conduct a Pilot Pharmacokinetic (PK) Study

  • A pilot PK study using a small group of animals (e.g., mice or rats) is the most direct way to understand the in vivo behavior of Trequinsin.

  • Include an Intravenous (IV) Dosing Arm: Comparing the plasma concentration-time profile after oral (PO) administration to that after IV administration will allow you to calculate the absolute bioavailability.

    • Low exposure after PO but high exposure after IV suggests poor absorption.

    • Low exposure after both PO and IV dosing points towards rapid clearance or a large volume of distribution.

Below is a logical workflow for troubleshooting low in vivo efficacy.

G cluster_start cluster_formulation Formulation & Dosing Check cluster_pk Pharmacokinetic Investigation cluster_analysis Analysis & Optimization start Low efficacy or high variability in vivo experiments check_formulation Verify compound purity, dose, and formulation stability start->check_formulation check_solubility Is the compound fully dissolved in the vehicle? check_formulation->check_solubility pilot_pk Conduct Pilot PK Study (PO and IV arms) check_solubility->pilot_pk If formulation is OK analyze_pk Analyze plasma samples (LC-MS/MS) pilot_pk->analyze_pk calc_bioavailability Calculate Absolute Bioavailability (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)) analyze_pk->calc_bioavailability low_F Low Bioavailability (<30%) calc_bioavailability->low_F high_clearance High Clearance calc_bioavailability->high_clearance low_F->high_clearance No optimize_formulation Optimize Formulation: - Use solubilizing excipients - Nanosuspension - Liposomal delivery low_F->optimize_formulation Yes adjust_dose Adjust Dosing Regimen: - Increase dose - Increase frequency high_clearance->adjust_dose Yes

Caption: Troubleshooting workflow for low in vivo efficacy. (Within 100 characters)
Q2: What is a recommended starting point for formulating this compound for oral and intravenous in vivo studies?

A2: Proper formulation is crucial for achieving adequate exposure. Given its solubility profile, different approaches are needed for oral and intravenous routes.

Parameter Oral (PO) Formulation Intravenous (IV) Formulation
Objective Enhance solubility and absorption from the GI tract.Ensure complete solubility and stability in a physiologically compatible vehicle.
Recommended Vehicle A multi-component system is often required. A common starting point is a solution or suspension using GRAS (Generally Recognized As Safe) excipients. Example: 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween® 80 in water. For a solution, co-solvents like PEG 400 (e.g., 10-30%) can be used.A clear, sterile, and isotonic solution is mandatory. Example: 5-10% DMSO, 40% PEG 400, and 50-55% Saline. The final concentration of DMSO should be kept as low as possible to avoid toxicity.
Preparation Steps 1. Weigh the required amount of Trequinsin HCl. 2. Create the vehicle by first dissolving Tween® 80 in water, then adding and dissolving methylcellulose. 3. Add the Trequinsin HCl to the vehicle and vortex/sonicate until a uniform suspension or clear solution is formed.1. Dissolve Trequinsin HCl in DMSO first. 2. Add PEG 400 and mix well. 3. Slowly add saline to the final volume while vortexing to prevent precipitation. 4. Filter the final solution through a 0.22 µm sterile filter.
Key Consideration Prepare fresh daily. Ensure homogeneity of the suspension before each animal is dosed.The final solution must be clear with no visible particulates. Administer slowly to avoid acute toxicity from the vehicle.

Data Presentation

Table 1: Physicochemical and In Vitro Potency of this compound
PropertyValueReference
Molecular Weight 441.95 g/mol [3]
Formula C₂₄H₂₇N₃O₃·HCl[3]
Solubility (DMSO) Up to 100 mM[3]
Solubility (Ethanol) Up to 100 mM[3]
Solubility (Water) ~500 µM[4]
PDE3 Inhibition (IC₅₀) 250 pM[3]
PDE3A Inhibition (IC₅₀) 0.04 nM[9][10]
PDE3B Inhibition (IC₅₀) 0.03 nM[9][10]
Platelet Aggregation Inhibition (IC₅₀) 50 pM[3]
Sperm [Ca²⁺]i Increase (EC₅₀) 6.4 µM[6]

Signaling Pathways

This compound has a well-defined primary mechanism of action and a more recently discovered novel pathway. Understanding both is key to interpreting in vivo results.

Primary Signaling Pathway: PDE3 Inhibition

Trequinsin is an extremely potent inhibitor of PDE3, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, Trequinsin increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream effects like smooth muscle relaxation and inhibition of platelet aggregation.[3][11]

G Trequinsin Trequinsin HCl PDE3 PDE3 Enzyme Trequinsin->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase AC->cAMP Converts Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Response Phosphorylates Targets

Caption: Canonical PDE3 inhibition pathway of Trequinsin. (Within 100 characters)
Novel Signaling Pathway in Human Sperm

In human sperm, Trequinsin has been shown to act through a distinct pathway. It directly activates the CatSper ion channel, leading to an influx of Ca²⁺. This, along with an increase in cGMP, contributes to sperm hyperactivation, a crucial step for fertilization.[6][7][12]

G Trequinsin Trequinsin HCl CatSper CatSper Channel Trequinsin->CatSper Activates cGMP Increased cGMP Trequinsin->cGMP Ca_in Ca²⁺ Influx CatSper->Ca_in Hyperactivation Sperm Hyperactivation & Enhanced Motility Ca_in->Hyperactivation cGMP->Hyperactivation

Caption: Novel Trequinsin signaling pathway in sperm. (Within 100 characters)

Experimental Protocols

Protocol 1: Pilot Pharmacokinetic (PK) Study of this compound in Rats

Objective: To determine the plasma concentration-time profile and absolute bioavailability of this compound following a single oral and intravenous dose.

Materials:

  • This compound

  • Dosing vehicles (see Q2 for examples)

  • Male Sprague-Dawley rats (8-10 weeks old, n=3-4 per group)

  • Dosing gavage needles and syringes

  • IV catheters (for jugular or femoral vein cannulation)

  • Blood collection tubes (e.g., K2EDTA-coated)

  • Centrifuge, pipettes, and cryovials

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimate animals for at least 3 days prior to the study. For the IV group, cannulate the animals one day before dosing.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare PO and IV dosing formulations fresh on the day of the experiment as described in Q2.

  • Dosing:

    • Oral Group: Administer a single dose (e.g., 5 or 10 mg/kg) via oral gavage. Record the exact time of dosing.

    • IV Group: Administer a single slow bolus dose (e.g., 1 or 2 mg/kg) via the indwelling catheter.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 150-200 µL) from each animal at predetermined time points.

    • Suggested Time Points (PO): pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Suggested Time Points (IV): pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples (e.g., 4000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to new, labeled cryovials and store at -80°C until bioanalysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Trequinsin in rat plasma.

    • Analyze the plasma samples to determine the concentration of Trequinsin at each time point.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), and Clearance.

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

References

Overcoming resistance to Trequinsin hydrochloride in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trequinsin Hydrochloride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, particularly concerning cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly potent inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] By inhibiting PDE3, Trequinsin leads to an increase in intracellular cAMP levels.[1] This elevation in cAMP activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which can lead to various cellular effects including vasodilation and inhibition of platelet aggregation.[1][3][4]

Q2: My cells, which were previously sensitive to Trequinsin, are now showing a reduced response. What are the potential reasons?

A2: A reduced response to this compound in previously sensitive cell lines suggests the development of acquired resistance. Several mechanisms, common to targeted inhibitors, could be responsible:

  • Target Overexpression: The cells may have increased the expression of the target enzyme, PDE3A or PDE3B, requiring a higher concentration of the drug to achieve the same level of inhibition.

  • Increased Drug Efflux: Cells might upregulate ATP-binding cassette (ABC) transporters, which are membrane proteins that actively pump drugs out of the cell, thereby reducing the intracellular concentration of Trequinsin.

  • Bypass Pathway Activation: The cells may have activated alternative signaling pathways that compensate for the inhibition of PDE3. For instance, alterations in other PDE families or downstream effectors in the cAMP/PKA pathway could maintain cell survival or proliferation.[5][6]

  • Compound Instability: Ensure that your Trequinsin stock solution has been stored correctly and has not degraded. It is soluble in DMSO and ethanol (B145695) and should be stored desiccated at room temperature.

Q3: How can I experimentally confirm that my cell line has developed resistance to Trequinsin?

A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of Trequinsin in your suspected resistant cell line and compare it to the parental (sensitive) cell line.[5] A significant rightward shift (increase) in the IC50 value is a clear indicator of acquired resistance. This is typically determined using a cell viability or proliferation assay, such as the MTT or MTS assay.

Q4: What is the direct biochemical downstream effect I should measure to confirm Trequinsin is working as expected at a cellular level?

A4: Since Trequinsin inhibits the degradation of cAMP, the most direct downstream effect to measure is an increase in intracellular cAMP levels.[7] You can use commercially available ELISA or FRET-based biosensor kits to quantify cAMP levels in your cell lysates after treatment with Trequinsin. A lack of cAMP accumulation after treatment in resistant cells, compared to a robust increase in sensitive cells, would point towards a resistance mechanism upstream of cAMP production (like drug efflux) or at the level of the target itself.

Q5: Are there strategies to overcome Trequinsin resistance?

A5: Yes, once you have an idea of the resistance mechanism, you can devise strategies to overcome it.

  • Combination Therapy: If a bypass pathway is activated, co-treatment with an inhibitor of that pathway may restore sensitivity.[5][6] For example, if you observe upregulation of another PDE family member, a combination of PDE inhibitors could be effective.

  • Increase Dose: In cases of target overexpression, a higher concentration of Trequinsin might be sufficient to restore the desired effect, although this may not always be feasible or desirable due to off-target effects.

  • Use of Efflux Pump Inhibitors: If increased drug efflux is suspected, co-treatment with a known ABC transporter inhibitor (e.g., Verapamil or Cyclosporin A) could increase the intracellular concentration of Trequinsin and restore its efficacy.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and addressing Trequinsin resistance.

Problem Possible Cause Recommended Action Expected Outcome
No cellular response to Trequinsin treatment. 1. Degraded Trequinsin stock.2. Intrinsic cell line resistance (low/no PDE3 expression).3. Acquired resistance.1. Prepare a fresh stock of this compound.2. Perform a Western blot or qPCR to check for PDE3A/B expression.3. Perform an IC50 determination assay (see Protocol 1) and compare with the parental cell line.1. Response is restored with fresh compound.2. Confirm if the cell line is an appropriate model.3. A significant increase in IC50 confirms acquired resistance.
IC50 is significantly increased in the treated cell line. 1. Increased drug efflux.2. Overexpression of PDE3.3. Altered cAMP signaling.1. Test for overexpression of ABC transporters (e.g., P-glycoprotein) via Western blot.2. Quantify PDE3A/B protein levels via Western blot (see Protocol 3).3. Measure intracellular cAMP levels post-treatment (see Protocol 2).1. Higher ABC transporter levels in resistant cells suggest efflux.2. Higher PDE3 levels in resistant cells suggest target overexpression.3. Blunted cAMP response in resistant cells suggests altered signaling upstream or at the target.
cAMP levels do not increase upon Trequinsin treatment in resistant cells. 1. Overexpression of PDE3.2. Increased activity of other PDE families.3. Impaired adenylyl cyclase activity.1. Confirm with Western blot (Protocol 3).2. Use a pan-PDE inhibitor (like IBMX) to see if cAMP levels can be restored.3. Stimulate cells with an adenylyl cyclase activator (e.g., Forskolin) and measure cAMP.[8]1. Higher PDE3 levels explain the need for more inhibitor.2. If IBMX restores cAMP, it suggests compensation by other PDEs.3. If Forskolin fails to increase cAMP, the issue may lie with cAMP synthesis, not degradation.
cAMP levels increase, but the desired downstream biological effect is absent. 1. Alteration in downstream cAMP effectors.2. Activation of a compensatory "bypass" pathway.1. Analyze the activation state (e.g., phosphorylation) of PKA and its substrates via Western blot.2. Use a phospho-kinase array to screen for hyperactivated survival pathways (e.g., PI3K/Akt, MAPK/ERK).1. Lack of PKA activation despite high cAMP points to defects in this specific pathway.2. Identification of an activated bypass pathway suggests a target for combination therapy.[5][6]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the quantitative changes observed in resistant cell lines.

Table 1: IC50 Values of Trequinsin in Sensitive vs. Resistant Cell Lines This table shows a typical 50-fold shift in the IC50 value, a common observation in the development of acquired drug resistance.

Cell LineTreatment DurationIC50 (nM)Fold Change in Resistance
Parental (Sensitive)72 hours15 nM1x
Trequinsin-Resistant72 hours750 nM50x

Table 2: Effect of an Efflux Pump Inhibitor on Trequinsin Efficacy This table demonstrates how a combination therapy can restore sensitivity. Here, a non-toxic concentration of Verapamil (an ABC transporter inhibitor) is used to reverse resistance.

Cell LineTreatmentTrequinsin IC50 (nM)
Parental (Sensitive)Trequinsin alone15 nM
Trequinsin-ResistantTrequinsin alone750 nM
Trequinsin-ResistantTrequinsin + 1 µM Verapamil25 nM

Visual Guides: Pathways and Workflows

Diagram 1: Trequinsin Mechanism of Action

Trequinsin_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., β-adrenergic R.) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 PDE3 cAMP->PDE3 PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP 5'-AMP (inactive) PDE3->AMP Degrades Trequinsin Trequinsin Hydrochloride Trequinsin->PDE3 Inhibits Downstream Downstream Cellular Effects (e.g., Vasodilation) PKA->Downstream Epac->Downstream

Caption: Mechanism of Trequinsin in the cAMP signaling pathway.

Diagram 2: Troubleshooting Workflow for Trequinsin Resistance

Troubleshooting_Workflow Start Experiment shows reduced response to Trequinsin CheckIC50 Determine IC50 vs. parental cell line (Protocol 1) Start->CheckIC50 NoChange IC50 is unchanged CheckIC50->NoChange No ResistanceConfirmed Resistance Confirmed: IC50 is significantly increased CheckIC50->ResistanceConfirmed Yes CheckCompound Check compound stability and experimental setup NoChange->CheckCompound CheckcAMP Measure intracellular cAMP (Protocol 2) ResistanceConfirmed->CheckcAMP cAMP_low cAMP response is blunted CheckcAMP->cAMP_low Blunted cAMP_ok cAMP response is normal CheckcAMP->cAMP_ok Normal CheckPDE3 Check PDE3 expression (Protocol 3) cAMP_low->CheckPDE3 CheckDownstream Investigate downstream effectors (PKA, Epac) or bypass pathways cAMP_ok->CheckDownstream PDE3_high PDE3 is overexpressed CheckPDE3->PDE3_high High PDE3_normal PDE3 is normal CheckPDE3->PDE3_normal Normal CheckEfflux Investigate drug efflux (ABC transporters) PDE3_normal->CheckEfflux

Caption: A logical workflow for diagnosing Trequinsin resistance.

Diagram 3: Potential Mechanisms of Resistance

Resistance_Mechanisms Resistance Cellular Resistance to Trequinsin Efflux Increased Drug Efflux (e.g., ABC Transporters) Resistance->Efflux Target Target Alteration (e.g., PDE3 Overexpression) Resistance->Target Bypass Bypass Pathway Activation (e.g., PI3K/Akt) Resistance->Bypass Downstream Downstream Signal Alteration (e.g., PKA mutation) Resistance->Downstream

Caption: Major categories of acquired drug resistance mechanisms.

Experimental Protocols

Protocol 1: Determination of IC50 using an MTT Cell Viability Assay
  • Cell Seeding: Seed cells (both parental and suspected resistant lines) into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range might be from 1 pM to 10 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the Trequinsin dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, normalize the data to the vehicle control. Plot the normalized viability against the log of the Trequinsin concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Measurement of Intracellular cAMP Levels by ELISA
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat the cells with Trequinsin at various concentrations (e.g., 1x, 10x, and 100x the sensitive IC50) for a short period (e.g., 15-30 minutes). Include a vehicle control.

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit (following the manufacturer's instructions).

  • ELISA Procedure: Perform the competitive ELISA according to the kit's protocol. This typically involves adding cell lysates and a fixed amount of HRP-conjugated cAMP to wells pre-coated with an anti-cAMP antibody.

  • Detection: After incubation and washing steps, add the substrate solution and stop the reaction. Measure the absorbance on a plate reader.

  • Analysis: The signal intensity will be inversely proportional to the cAMP concentration in the sample. Calculate the cAMP concentration in each sample based on a standard curve generated with known cAMP concentrations.

Protocol 3: Western Blot Analysis of PDE3A Expression
  • Lysate Preparation: Prepare protein lysates from both parental and resistant cell lines. Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PDE3A (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Loading Control: Simultaneously, probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading between lanes.

  • Detection: Wash the membrane again, add an enhanced chemiluminescent (ECL) substrate, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the PDE3A band intensity to the loading control band intensity for each sample to compare expression levels.

References

Technical Support Center: Trequinsin Hydrochloride and Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Trequinsin hydrochloride in experiments involving fluorescent probes. This compound is a potent phosphodiesterase 3 (PDE3) inhibitor known to modulate intracellular calcium ([Ca²⁺]i) and cyclic nucleotide levels.[1][2][3][4][5] Its use in fluorescence-based assays requires careful consideration of potential interactions that could affect data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective inhibitor of phosphodiesterase type 3 (PDE3).[1][2][5] Its primary mechanism of action involves preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to their accumulation within the cell.[3][5] This increase in cyclic nucleotides can activate various downstream signaling pathways. Additionally, Trequinsin has been shown to activate CatSper channels, leading to an increase in intracellular calcium concentrations ([Ca²⁺]i).[3][4][5]

Q2: Can this compound interfere with fluorescent assays?

  • Autofluorescence: The compound itself may fluoresce when excited at the same wavelength as the experimental probe, leading to an artificially high signal.

  • Signal Quenching (Inner Filter Effect): The compound may absorb the excitation or emission light of the fluorescent probe, leading to a decrease in the detected signal.

Q3: Which fluorescent probes are most likely to be affected by this compound?

Based on its pale yellow color, fluorescent probes that are excited by blue light (approximately 400-500 nm) are most likely to be affected. This includes common calcium indicators such as:

  • Fluo-4: Excitation maximum around 494 nm.

  • Fura-2: Excitation maxima at 340 nm and 380 nm (ratiometric). The 380 nm excitation is less likely to be affected, but the overall ratio could be skewed.

  • Indo-1: Excitation maximum around 330-350 nm.

Probes excited at longer wavelengths (green, orange, or red regions of the spectrum) are less likely to be affected by a compound that appears pale yellow.

Q4: How can I determine if this compound is interfering with my assay?

A simple control experiment can be performed. Measure the fluorescence of a solution of this compound at the same concentration used in your experiments, in the same buffer, and using the same instrument settings (excitation and emission wavelengths, gain, etc.). This will reveal if the compound exhibits significant autofluorescence. To test for quenching, you can measure the fluorescence of your probe with and without the addition of this compound in a cell-free system.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in fluorescence-based assays.

Problem Possible Cause Recommended Solution
Unexpectedly high fluorescence signal after adding this compound. This compound may be autofluorescent at the wavelengths used.1. Perform a control experiment with this compound alone to measure its intrinsic fluorescence. 2. Subtract the background fluorescence of this compound from your experimental values. 3. Consider using a fluorescent probe with excitation and emission wavelengths shifted to the red region of the spectrum to minimize overlap.
Lower than expected fluorescence signal or a decrease in signal upon this compound addition. This compound may be quenching the fluorescence of your probe (inner filter effect).1. Measure the absorbance spectrum of this compound to identify its absorbance maxima. 2. If there is significant overlap with your probe's excitation or emission wavelengths, consider using a lower concentration of this compound if experimentally feasible. 3. Select a fluorescent probe with spectral properties that do not overlap with the absorbance of this compound. 4. Use a ratiometric probe if possible, as the ratio of two wavelengths may be less affected by quenching than the absolute intensity of a single wavelength.
Inconsistent or variable results between wells or experiments. 1. Incomplete dissolution of this compound. 2. Interaction of this compound with the fluorescent probe over time. 3. Cell health affected by the compound or vehicle (e.g., DMSO).1. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting into your assay buffer. This compound is soluble in DMSO and ethanol.[3][4] 2. Perform time-course experiments to check for signal stability after the addition of this compound. 3. Include a vehicle-only control to assess the effect of the solvent on the cells and the fluorescence signal. Ensure the final DMSO concentration is low (typically ≤0.5%).
No response or an unexpected biological response. 1. Incorrect concentration of this compound. 2. Degradation of this compound. 3. The chosen fluorescent probe is not suitable for detecting the expected cellular event.1. Verify the concentration and purity of your this compound stock. 2. Store this compound as recommended by the supplier (e.g., desiccate at room temperature or -20°C).[3] Prepare fresh dilutions for each experiment. 3. Ensure the Kd of your calcium indicator is appropriate for the expected range of [Ca²⁺]i changes.

Experimental Protocols

Protocol 1: Assessing Autofluorescence and Quenching of this compound

Objective: To determine if this compound interferes with the fluorescence of a specific probe at the concentrations and wavelengths used in an experiment.

Materials:

  • This compound

  • Fluorescent probe of interest (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Microplate reader with fluorescence capabilities

  • Black-walled, clear-bottom microplates

Procedure:

  • Prepare a this compound stock solution in an appropriate solvent (e.g., 10 mM in DMSO).

  • Prepare serial dilutions of this compound in the assay buffer to cover the range of concentrations to be used in the experiment.

  • To assess autofluorescence:

    • Add the this compound dilutions to wells of the microplate.

    • Add assay buffer containing the vehicle (e.g., DMSO) to control wells.

    • Read the fluorescence at the excitation and emission wavelengths used for your fluorescent probe.

  • To assess quenching:

    • Prepare a solution of the fluorescent probe in assay buffer at the concentration used in your experiments.

    • Add this solution to all wells.

    • Add the this compound dilutions to the experimental wells.

    • Add vehicle to the control wells.

    • Read the fluorescence at the appropriate wavelengths.

  • Data Analysis:

    • Autofluorescence: If the fluorescence of the this compound-only wells is significantly above the vehicle control, this value should be subtracted from the experimental wells.

    • Quenching: A decrease in the fluorescence of the probe in the presence of this compound indicates quenching.

Protocol 2: Intracellular Calcium Measurement with Fluo-4 AM in the Presence of this compound

Objective: To measure changes in intracellular calcium in response to this compound using the fluorescent indicator Fluo-4 AM, while accounting for potential interference.

Materials:

  • Adherent cells cultured on black-walled, clear-bottom 96-well plates

  • This compound

  • Fluo-4 AM

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with fresh assay buffer to remove extracellular dye.

  • Baseline Measurement:

    • Place the plate in the microplate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Measure the baseline fluorescence for a few minutes before adding the compound.

  • Compound Addition and Measurement:

    • Use the instrument's injector to add this compound at the desired final concentration.

    • Include control wells with vehicle only.

    • Continuously record the fluorescence signal for the desired duration.

  • Control for Interference:

    • In parallel wells without cells, add the Fluo-4 AM loading solution and wash as above. Add this compound and measure the fluorescence to determine any direct interaction in the well.

    • In parallel wells with cells but without Fluo-4 AM loading, add this compound and measure the fluorescence to assess its contribution to the signal in a cellular environment.

  • Data Analysis:

    • Subtract the appropriate background fluorescence.

    • Express the change in fluorescence as a ratio over baseline (F/F₀) or as a percentage change.

Signaling Pathway and Experimental Workflow Diagrams

Trequinsin_Signaling_Pathway Trequinsin Trequinsin hydrochloride PDE3 Phosphodiesterase 3 (PDE3) Trequinsin->PDE3 inhibits CatSper CatSper Channel Trequinsin->CatSper activates cAMP cAMP PDE3->cAMP degrades cGMP cGMP PDE3->cGMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Sperm Motility) PKA->Response PKG Protein Kinase G (PKG) cGMP->PKG activates PKG->Response Ca_influx Ca²⁺ Influx CatSper->Ca_influx Ca_i ↑ [Ca²⁺]i Ca_influx->Ca_i Ca_i->Response

Caption: Signaling pathway of this compound.

Fluorescence_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate Cells in Microplate prepare_reagents Prepare Trequinsin & Fluorescent Probe load_dye Load Cells with Fluorescent Probe prepare_reagents->load_dye wash_cells Wash to Remove Extracellular Dye load_dye->wash_cells baseline Measure Baseline Fluorescence wash_cells->baseline add_compound Add Trequinsin HCl (or Vehicle) baseline->add_compound measure_signal Record Fluorescence Signal add_compound->measure_signal subtract_bkg Subtract Background (Autofluorescence) measure_signal->subtract_bkg normalize Normalize Data (e.g., F/F₀) subtract_bkg->normalize analyze Analyze and Interpret Results normalize->analyze

Caption: Experimental workflow for a fluorescence-based assay.

Troubleshooting_Logic start Unexpected Result in Fluorescence Assay check_autofluor Is Trequinsin Autofluorescent? start->check_autofluor check_quenching Does Trequinsin Quench the Signal? check_autofluor->check_quenching No solution_autofluor Subtract Background or Use Red-Shifted Probe check_autofluor->solution_autofluor Yes check_controls Are Vehicle Controls Normal? check_quenching->check_controls No solution_quenching Use Different Probe or Lower Concentration check_quenching->solution_quenching Yes solution_controls Check Reagent Prep & Cell Health check_controls->solution_controls No end Valid Data check_controls->end Yes solution_autofluor->end solution_quenching->end solution_controls->end

Caption: Troubleshooting logic for Trequinsin interference.

References

Adjusting Trequinsin hydrochloride dosage for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trequinsin (B1217036) hydrochloride. The information is designed to address specific issues that may be encountered during experiments, with a focus on dosage adjustment for different cell types.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Trequinsin hydrochloride?

A1: this compound is a highly potent inhibitor of phosphodiesterase 3 (PDE3), with an IC50 of 250 pM. Its inhibitory action on PDE3 leads to an increase in intracellular cyclic GMP (cGMP).[1][2][3] In human sperm, this elevation in cGMP is associated with the activation of CatSper channels, an increase in intracellular calcium ([Ca2+]i), and a partial inhibition of potassium channel activity.[1][2][3]

Q2: What is a typical effective concentration range for this compound in human sperm cells?

A2: For human sperm cells, a concentration of 10 μM has been shown to be effective in increasing [Ca2+]i, hyperactivation, and penetration into viscous medium.[1][4] The half-maximal effective concentration (EC50) for inducing an increase in intracellular Ca2+ has been determined to be 6.4 μM.[1]

Q3: How should I adjust the dosage of this compound for cell types other than sperm?

A3: Currently, detailed dosage information for this compound is best characterized in human sperm. It has been used as a PDE3 inhibitor in rat juxtaglomerular cells and to block platelet aggregation in human endothelial cells.[5] However, optimal concentrations for these and other cell types are not as well-defined in the available literature. We recommend performing a dose-response curve starting from a low concentration (e.g., nanomolar range, given its high potency as a PDE3 inhibitor) up to the micromolar range used in sperm studies to determine the optimal concentration for your specific cell type and experimental endpoint.

Q4: I am not observing the expected increase in sperm motility. What are some potential troubleshooting steps?

A4: Several factors could contribute to a lack of response.

  • Cell Health and Capacitation: Ensure that sperm cells are viable and have been properly capacitated before treatment. The effects of Trequinsin on motility are most pronounced in capacitated sperm.[1]

  • Compound Preparation: this compound is soluble in DMSO and ethanol. Ensure your stock solution is fully dissolved and diluted to the final working concentration in an appropriate buffer.

  • Assay Conditions: The buffer composition, pH, and temperature can all influence sperm motility. Refer to the detailed experimental protocols for recommended conditions.

  • Patient Variability: In clinical samples, a small percentage of patient sperm may not respond to Trequinsin treatment.[1]

Troubleshooting Guide

IssuePossible CauseRecommendation
Low or no increase in intracellular Ca2+ Cell viability is low.Check cell viability using a standard method (e.g., trypan blue exclusion) before starting the experiment.
Incorrect dye loading for fluorometric assays.Optimize the loading concentration and incubation time for your Ca2+ indicator dye.
Inappropriate buffer conditions.Ensure the buffer used for the assay supports cell function and does not interfere with the fluorescent signal.
Inconsistent results between experiments Variability in cell density.Standardize the cell seeding density for all experiments.
Degradation of this compound stock solution.Prepare fresh dilutions from a properly stored stock solution for each experiment. This compound should be stored desiccated at room temperature.
Differences in capacitation efficiency.Use a consistent and validated protocol for sperm capacitation.
High background signal in fluorescence assays Autofluorescence of the compound or media.Run a control with this compound in cell-free media to check for autofluorescence.
Cell lysis leading to dye leakage.Handle cells gently and avoid harsh pipetting. Ensure assay conditions are not cytotoxic.

Quantitative Data Summary

Table 1: Potency of this compound

ParameterValueCell Type/SystemReference
IC50 (PDE3 inhibition) 250 pMcGMP-inhibited phosphodiesterase
IC50 (Platelet aggregation) 50 pMHuman platelets (arachidonic acid-induced)
EC50 ([Ca2+]i increase) 6.4 μMHuman sperm[1]

Table 2: Effective Concentrations in Human Sperm Functional Assays

AssayTrequinsin HCl ConcentrationObserved EffectReference
Intracellular Ca2+ Assay 10 μMSignificant increase in [Ca2+]i[1]
Hyperactivation Assay 10 μMSignificant increase in hyperactivated cells[1]
Sperm Penetration Assay 10 μMSignificant increase in penetration into viscous medium[1][6]

Experimental Protocols

1. Intracellular Calcium ([Ca2+]i) Measurement in Human Sperm

  • Cell Preparation: Prepare a sperm suspension in a suitable buffer (e.g., Human Tubal Fluid - HTF) at a concentration of 5 x 10^6 cells/mL.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Transfer the dye-loaded cell suspension to a 96-well plate.

    • Use a fluorometric plate reader to measure baseline fluorescence (Excitation: ~490 nm, Emission: ~520 nm).

    • Add this compound to achieve the desired final concentration (e.g., 10 μM).

    • Immediately begin kinetic fluorescence readings to monitor the change in intracellular calcium over time.

    • As a positive control, progesterone (B1679170) (10 μM) can be used.

    • At the end of the experiment, lyse the cells with a detergent (e.g., 1% Triton X-100) to obtain a maximum fluorescence reading for calibration.

2. Sperm Motility and Hyperactivation Analysis

  • Cell Preparation and Capacitation: Prepare sperm and induce capacitation using standard laboratory protocols.

  • Treatment: Incubate capacitated sperm with this compound (e.g., 10 μM) or a vehicle control (e.g., DMSO) for a defined period.

  • Analysis:

    • Load the treated sperm suspension into a capillary slide.

    • Use a Computer-Assisted Sperm Analysis (CASA) system to capture and analyze sperm movement.

    • Key parameters to assess include total motility, progressive motility, and hyperactivated motility, based on the specific settings of the CASA system.

Visualizations

Trequinsin_Signaling_Pathway Trequinsin Trequinsin HCl PDE3 PDE3 Trequinsin->PDE3 Inhibits cGMP cGMP Trequinsin->cGMP Increases K_channel K+ Channel Trequinsin->K_channel Partially Inhibits PDE3->cGMP Degrades CatSper CatSper Channel cGMP->CatSper Activates Ca_influx Ca2+ Influx CatSper->Ca_influx Hyperactivation Sperm Hyperactivation Ca_influx->Hyperactivation

Caption: Signaling pathway of this compound in human sperm.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Sperm_Prep Sperm Sample Preparation Capacitation Capacitation Sperm_Prep->Capacitation Treatment Incubate with Trequinsin HCl Capacitation->Treatment Ca_Assay Intracellular Ca2+ Assay Treatment->Ca_Assay Motility_Assay Motility/Hyperactivation Analysis (CASA) Treatment->Motility_Assay Penetration_Assay Penetration Assay Treatment->Penetration_Assay

Caption: General experimental workflow for assessing Trequinsin HCl effects.

References

Validation & Comparative

A Comparative Efficacy Analysis of Trequinsin Hydrochloride and Milrinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two phosphodiesterase 3 (PDE3) inhibitors: Trequinsin (B1217036) hydrochloride and Milrinone (B1677136). While both compounds share a common mechanism of action, their potency and therapeutic applications exhibit notable differences. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to aid in research and development.

At a Glance: Key Efficacy Parameters

ParameterTrequinsin HydrochlorideMilrinone
Primary Target Phosphodiesterase 3 (PDE3)Phosphodiesterase 3 (PDE3)
Potency (IC50 vs. PDE3) Extremely high (pM to low nM range)High (nM to low µM range)
Primary Therapeutic Areas of Investigation Antihypertensive, Antiplatelet, Male InfertilityAcute Heart Failure, Cardiogenic Shock
Key Reported Effects Vasodilation, Inhibition of Platelet Aggregation, Increased Sperm MotilityPositive Inotropy, Vasodilation, Inhibition of Platelet Aggregation

Mechanism of Action: PDE3 Inhibition

Both this compound and Milrinone exert their primary effects by inhibiting the PDE3 enzyme. This enzyme is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in cardiovascular and other tissues. By inhibiting PDE3, both drugs lead to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a cascade of physiological effects.[1][2]

In cardiac muscle, increased cAMP levels enhance calcium influx, leading to increased contractility (positive inotropic effect).[2] In vascular smooth muscle, elevated cAMP promotes relaxation, resulting in vasodilation and a reduction in blood pressure.[1][2] In platelets, increased cAMP inhibits aggregation.

cluster_inhibition PDE3 Inhibition cluster_pathway Cellular Signaling cluster_effects Physiological Effects Trequinsin Trequinsin PDE3 PDE3 Trequinsin->PDE3 Inhibits Milrinone Milrinone Milrinone->PDE3 Inhibits AMP AMP PDE3->AMP Degrades ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA PKA cAMP->PKA Activates Downstream Targets Downstream Targets PKA->Downstream Targets Phosphorylates Increased Cardiac Contractility Increased Cardiac Contractility Downstream Targets->Increased Cardiac Contractility Vasodilation Vasodilation Downstream Targets->Vasodilation Inhibition of Platelet Aggregation Inhibition of Platelet Aggregation Downstream Targets->Inhibition of Platelet Aggregation

Figure 1. Signaling pathway of PDE3 inhibitors.

Quantitative Comparison of In Vitro Potency

The most direct comparison of this compound and Milrinone can be made through their half-maximal inhibitory concentrations (IC50) against the PDE3 enzyme.

CompoundPDE IsoformIC50 ValueSource
This compound PDE3250 pM--INVALID-LINK--
This compound PDE350 pM (platelets)--INVALID-LINK--
Milrinone PDE3 (FIII isoform, human heart)0.42 µM--INVALID-LINK--
Milrinone PDE33.80 µM (guinea pig heart)--INVALID-LINK--
Milrinone PDE3 (hypothermic conditions)1.771 - 9.863 µM--INVALID-LINK--

Note: IC50 values can vary depending on the specific experimental conditions, such as tissue source and assay methodology.

Based on the available in vitro data, this compound is a significantly more potent inhibitor of PDE3 than Milrinone, with IC50 values in the picomolar to low nanomolar range, compared to the nanomolar to micromolar range for Milrinone.

Experimental Data on Efficacy

Cardiac Contractility

Milrinone has been extensively studied for its positive inotropic effects. In clinical settings, intravenous administration of Milrinone in patients with congestive heart failure has been shown to increase the cardiac index and left ventricular stroke work, and decrease pulmonary artery wedge pressure.[3] In isolated guinea pig hearts, Milrinone produced a concentration-dependent positive inotropic effect.[4]

This compound has been primarily investigated as a vasodilator and antihypertensive agent. While its mechanism of action suggests it should have positive inotropic effects, detailed studies quantifying its direct impact on cardiac contractility are less prevalent in the available literature.

Vasodilation

This compound is described as a potent, orally active antihypertensive agent that reduces systemic blood pressure in both normotensive and hypertensive animal models.

Milrinone also exhibits significant vasodilator properties, contributing to its therapeutic effect in heart failure by reducing both preload and afterload.[1][2] In patients with severe congestive heart failure, Milrinone administration leads to a decrease in systemic and pulmonary vascular resistance.[3]

Platelet Aggregation

Both compounds are potent inhibitors of platelet aggregation.

CompoundAgonistIC50 ValueSource
This compound Arachidonic Acid50 pM--INVALID-LINK--
Milrinone Arachidonic Acid1.5 µM--INVALID-LINK--
Milrinone ADP (for 50% disaggregation)57.1 µM--INVALID-LINK--

This compound demonstrates substantially higher potency in inhibiting arachidonic acid-induced platelet aggregation compared to Milrinone.

Experimental Protocols

In Vitro PDE Enzyme Inhibition Assay

This assay is fundamental for determining the potency (IC50) of a compound against a specific phosphodiesterase isoform.

cluster_workflow PDE Inhibition Assay Workflow start Start reagents Prepare Reagents: - Recombinant PDE3 Enzyme - Radiolabeled cAMP/cGMP - Test Compound (Trequinsin or Milrinone) start->reagents incubation Incubate enzyme, substrate, and varying concentrations of inhibitor reagents->incubation separation Separate radiolabeled product from unreacted substrate incubation->separation quantification Quantify product formation (e.g., scintillation counting) separation->quantification analysis Calculate % inhibition and determine IC50 value quantification->analysis end End analysis->end

Figure 2. Generalized workflow for a PDE inhibition assay.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE3 enzyme is used. The substrate, cyclic AMP (cAMP), is typically radiolabeled (e.g., with ³H).

  • Assay Reaction: The assay is performed in a multi-well plate format. The reaction mixture includes the PDE3 enzyme, a fixed concentration of radiolabeled cAMP, and varying concentrations of the test inhibitor (this compound or Milrinone).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Termination and Separation: The reaction is stopped, and the resulting radiolabeled 5'-AMP is separated from the unhydrolyzed cAMP, often using chromatography or charged beads.

  • Quantification: The amount of radiolabeled 5'-AMP is quantified using a scintillation counter.

  • Data Analysis: The percentage of PDE3 inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The data are then fitted to a dose-response curve to determine the IC50 value.

Isolated Heart Preparation (Langendorff) for Cardiac Contractility

This ex vivo model allows for the assessment of a drug's direct effects on cardiac function, independent of systemic influences.

Methodology:

  • Heart Isolation: The heart is excised from an anesthetized animal (e.g., guinea pig, rat) and immediately arrested in ice-cold cardioplegic solution.

  • Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated physiological salt solution at a constant temperature and pressure.

  • Instrumentation: A pressure-volume catheter or a balloon connected to a pressure transducer is inserted into the left ventricle to measure parameters such as left ventricular developed pressure (LVDP), the rate of pressure change (dP/dt), and heart rate.

  • Drug Administration: After a stabilization period, this compound or Milrinone is added to the perfusate at increasing concentrations.

  • Data Acquisition and Analysis: Hemodynamic parameters are continuously recorded. The concentration-response relationship for changes in contractility (e.g., % increase in dP/dtmax) is then determined.[4]

Summary and Conclusion

This compound and Milrinone are both potent inhibitors of PDE3, a mechanism that underpins their significant cardiovascular effects. Based on in vitro enzymatic assays, this compound exhibits substantially greater potency as a PDE3 inhibitor than Milrinone.

Milrinone is a well-characterized "inodilator" with established clinical use in acute heart failure. Its efficacy in improving cardiac contractility and promoting vasodilation is supported by extensive preclinical and clinical data.

This compound , while demonstrating potent antihypertensive and antiplatelet activity in preclinical models, has been less extensively studied for its direct cardiac effects in the context of heart failure. More recent research has also highlighted its potential for treating male infertility by enhancing sperm motility.[5][6]

For researchers and drug development professionals, the choice between these two compounds would depend on the desired therapeutic application and potency requirements. The exceptionally high potency of this compound may offer advantages in specific contexts, but further in vivo studies are needed to fully characterize its cardiovascular profile and therapeutic potential relative to established drugs like Milrinone. The lack of direct comparative studies remains a significant gap in the literature, and future research should aim to address this to provide a clearer understanding of the relative merits of these two potent PDE3 inhibitors.

References

Trequinsin Hydrochloride: A Comparative Validation Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Trequinsin (B1217036) hydrochloride's performance against other phosphodiesterase 3 (PDE3) inhibitors. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying scientific principles to facilitate informed decisions in research applications.

Trequinsin hydrochloride is a highly potent phosphodiesterase 3 (PDE3) inhibitor.[1][2] Its primary mechanism of action is the inhibition of the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE3, this compound is expected to increase intracellular levels of these second messengers, leading to a variety of cellular effects.

This guide focuses on the validated effects of this compound in different cell lines and compares its activity with two other widely used PDE3 inhibitors: Cilostazol and Milrinone.

Comparative Performance in Investigated Cell Lines

The following table summarizes the known effects and potency of this compound in comparison to Cilostazol and Milrinone across various cell types. It is important to note that the majority of published research on this compound has focused on its effects on human sperm and platelets.

FeatureThis compoundCilostazolMilrinone
Primary Target Phosphodiesterase 3 (PDE3)Phosphodiesterase 3 (PDE3)Phosphodiesterase 3 (PDE3)
IC50 for PDE3 250 pM[1][2]~200 nM~100-500 nM
Human Sperm Cells Intracellular Ca2+ (EC50 = 6.4 µM) cGMP levels No significant change in cAMP Motility and hyperactivation[3]Not extensively studied for this application.Not extensively studied for this application.
Human Platelets Inhibits aggregation (IC50 = 50 pM)[1][2]Inhibits aggregation Inhibits aggregation
Vascular Smooth Muscle Cells Vasodilatory effects reported in animal models.Vasodilation , antiproliferative effects.Vasodilation
Cardiac Muscle Cells Not extensively studied.Not a primary application; use is contraindicated in heart failure.Positive inotropic effect (increases contractility).
Cancer Cell Lines No published validation studies found.Antiproliferative effects have been reported in some cancer cell lines.Antiproliferative effects have been reported in some cancer cell lines.
Endothelial Cells No published validation studies found.Promotes endothelial cell function and reduces inflammation.Limited direct studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound, primarily in human sperm cells.

Assessment of Human Sperm Motility

This protocol is based on the methods described by McBrinn et al. (2019).

Objective: To determine the effect of this compound on sperm motility parameters.

Materials:

  • Human semen samples

  • Human Tubal Fluid (HTF) medium supplemented with 0.3% bovine serum albumin (BSA)

  • This compound stock solution (in DMSO)

  • Computer-Assisted Sperm Analysis (CASA) system

Procedure:

  • Liquefy semen samples for 30 minutes at 37°C.

  • Prepare sperm suspensions by density gradient centrifugation to isolate motile sperm.

  • Resuspend the sperm pellet in HTF medium to a concentration of 20 x 10^6 cells/mL.

  • Incubate sperm suspensions for at least 3 hours under capacitating conditions (37°C, 5% CO2).

  • Add this compound to the sperm suspension at the desired final concentration (e.g., 10 µM). A vehicle control (DMSO) should be run in parallel.

  • Incubate the treated and control samples for a defined period (e.g., 1-4 hours).

  • Load a 10 µL aliquot of each sample into a pre-warmed analysis chamber.

  • Analyze sperm motility parameters using a CASA system. Key parameters to measure include:

    • Total motility (%)

    • Progressive motility (%)

    • Hyperactivated motility (%)

    • Curvilinear velocity (VCL)

    • Straight-line velocity (VSL)

    • Average path velocity (VAP)

  • Record and analyze the data, comparing the Trequinsin-treated group to the vehicle control.

Measurement of Intracellular Calcium ([Ca2+]) in Human Sperm

This protocol is adapted from high-throughput screening methods used to identify compounds affecting sperm function.

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Materials:

  • Isolated human sperm

  • HTF medium

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • This compound stock solution

  • Progesterone (as a positive control)

  • Fluorometric microplate reader

Procedure:

  • Prepare a motile sperm suspension as described in the motility assay protocol.

  • Load the sperm with 5 µM Fluo-4 AM and 0.05% Pluronic F-127 in HTF for 30 minutes at 37°C in the dark.

  • Wash the sperm twice by centrifugation and resuspend in fresh HTF.

  • Aliquot the sperm suspension into a 96-well microplate.

  • Measure the baseline fluorescence using a microplate reader (excitation ~485 nm, emission ~520 nm).

  • Add this compound at various concentrations to the wells.

  • Immediately begin kinetic reading of fluorescence intensity for a set duration (e.g., 5-10 minutes).

  • Progesterone can be used as a positive control to induce a robust calcium influx.

  • Analyze the data by calculating the change in fluorescence over time, which is proportional to the change in intracellular calcium concentration. The EC50 value can be determined by plotting the peak fluorescence change against the log of the this compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the validation of this compound.

Trequinsin_Signaling_Pathway Trequinsin Trequinsin hydrochloride PDE3 Phosphodiesterase 3 (PDE3) Trequinsin->PDE3 Inhibits Degradation_cGMP 5'-GMP PDE3->Degradation_cGMP Degrades Degradation_cAMP 5'-AMP PDE3->Degradation_cAMP Degrades cGMP cGMP CatSper CatSper Channel cGMP->CatSper Activates cAMP cAMP Ca_influx Ca²⁺ Influx CatSper->Ca_influx Cellular_Response Cellular Response (e.g., Sperm Motility) Ca_influx->Cellular_Response

Caption: Signaling pathway of this compound in human sperm.

Trequinsin_Validation_Workflow Start Start: Isolate Motile Sperm Capacitation Sperm Capacitation (3h, 37°C, 5% CO₂) Start->Capacitation Treatment Treat with Trequinsin HCl (and Vehicle Control) Capacitation->Treatment Incubation Incubation Treatment->Incubation CASA Motility Analysis (CASA) Incubation->CASA Ca_Assay Intracellular Ca²⁺ Assay Incubation->Ca_Assay Data_Analysis Data Analysis and Comparison CASA->Data_Analysis Ca_Assay->Data_Analysis End End: Validation Results Data_Analysis->End

Caption: Experimental workflow for validating Trequinsin in sperm.

Caption: Trequinsin and its alternatives' primary applications.

Conclusion

This compound is an exceptionally potent inhibitor of PDE3, with well-documented effects on human sperm motility and platelet aggregation. Its validation in other cell lines, such as those relevant to oncology or cardiovascular disease, is currently lacking in the published literature. In human sperm, it uniquely elevates cGMP and intracellular calcium without a significant effect on cAMP, suggesting a complex and potentially cell-type-specific mechanism of action.[3]

For researchers investigating sperm function, this compound serves as a valuable research tool. For studies involving other cell systems where PDE3 inhibition is of interest, researchers should consider that the effects of this compound may not be directly comparable to other PDE3 inhibitors like Cilostazol and Milrinone, which have been more extensively characterized in cardiovascular contexts. Further validation studies are required to fully elucidate the therapeutic and research potential of this compound across a broader range of cell types.

References

Trequinsin Hydrochloride: A Comparative Guide to Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trequinsin hydrochloride is a potent phosphodiesterase 3 (PDE3) inhibitor, recognized for its significant vasodilatory and anti-platelet aggregation effects. This guide provides a detailed analysis of its specificity and selectivity, offering a comparative perspective against other well-known PDE inhibitors. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.

Specificity and Selectivity Profile

This compound demonstrates high affinity and inhibitory activity against phosphodiesterase 3 (PDE3), with a reported half-maximal inhibitory concentration (IC50) in the picomolar range.[1][2] While it is highly potent against PDE3, some evidence suggests it may also exhibit inhibitory effects on other PDE families, albeit at significantly lower potencies. One study has indicated that Trequinsin can also inhibit PDE4, categorizing it as a nonselective inhibitor in that specific context.[3] A comprehensive selectivity profile across all PDE families remains to be fully elucidated in publicly available literature.

To provide a clearer understanding of Trequinsin's standing among other PDE3 inhibitors, the following table summarizes the available IC50 values for Trequinsin and its main competitors against various PDE isoenzymes.

Table 1: Comparative Inhibitory Potency (IC50) of PDE3 Inhibitors

CompoundPDE3PDE4PDE5
This compound 250 pM [1][2]Inhibitory activity reported[3]-
Milrinone0.42 - 1.2 µM[4]Partial inhibition suggested[5]High IC50 (low potency)
AmrinoneHigh IC50 (low potency)-High IC50 (low potency)
Cilostazol-Less inhibition than milrinone[5]-
Enoximone5.9 µM[4]--
LevosimendanLower IC50 than Amrinone-Lower IC50 than Milrinone & Amrinone

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound involves the inhibition of PDE3, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, Trequinsin leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.

PDE3_Inhibition_Pathway cluster_cell Target Cell (e.g., Smooth Muscle, Platelet) Trequinsin Trequinsin hydrochloride PDE3 PDE3 Trequinsin->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase ATP->AC Substrate AC->cAMP Converts Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Physiological Response (e.g., Vasodilation) Downstream->Response Leads to PDE_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow: PDE Inhibition Assay prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) reaction 2. Reaction Incubation (Enzyme + Substrate ± Inhibitor) prep->reaction termination 3. Reaction Termination reaction->termination detection 4. Signal Detection (e.g., Luminescence, Fluorescence) termination->detection analysis 5. Data Analysis (IC50 Determination) detection->analysis Trequinsin_Selectivity cluster_pde Phosphodiesterase (PDE) Family Trequinsin This compound PDE3 PDE3 (High Potency Inhibition) Trequinsin->PDE3 Primary Target PDE4 PDE4 (Lower Potency Inhibition) Trequinsin->PDE4 Secondary Target OtherPDEs Other PDE Families (PDE1, 2, 5-11) (Selectivity data limited) Trequinsin->OtherPDEs Potential Interaction

References

Trequinsin Hydrochloride: An In Vivo Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a comparative analysis of Trequinsin hydrochloride, a potent phosphodiesterase 3 (PDE3) inhibitor, against other agents in its class. This document synthesizes available in vivo and in vitro data to contextualize its therapeutic potential.

This compound has been identified as a highly potent inhibitor of cGMP-inhibited phosphodiesterase (PDE3).[1][2] Its vasodilatory and anti-platelet aggregation properties have positioned it as a significant compound of interest for cardiovascular applications.[3] This guide offers a detailed look at its validated effects, drawing comparisons with other notable PDE3 inhibitors like milrinone (B1677136) and cilostazol (B1669032).

Mechanism of Action: The Role of PDE3 Inhibition

Phosphodiesterase 3 inhibitors, including this compound, exert their effects by preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in cellular signaling. In cardiovascular tissues, this leads to a cascade of effects including vasodilation and cardiac muscle contraction. The inhibition of PDE3 in platelets also leads to a decrease in their aggregation.

Trequinsin Trequinsin Hydrochloride PDE3 Phosphodiesterase 3 (PDE3) Trequinsin->PDE3 Inhibits cAMP Cyclic AMP (cAMP) PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Promotes Platelet_Aggregation Platelet Aggregation Inhibition PKA->Platelet_Aggregation Promotes

Figure 1: Simplified signaling pathway of this compound.

In Vivo Antihypertensive Effects of this compound

In vivo studies have demonstrated the potent antihypertensive effects of this compound. In conscious spontaneously hypertensive rats (SHR), a well-established model of human essential hypertension, oral administration of Trequinsin resulted in a significant and dose-dependent reduction in mean arterial blood pressure. Similarly, in anesthetized normotensive cats, Trequinsin induced a marked hypotensive response, showcasing its vasodilatory properties in a different animal model.[3]

While direct comparative in vivo studies between Trequinsin and other PDE3 inhibitors for hypertension are limited in the public domain, the available data on individual agents allow for an indirect comparison.

Comparative Analysis with Other PDE3 Inhibitors

FeatureThis compoundMilrinoneCilostazol
Primary Indication Investigational (Antihypertensive)Acute Heart FailureIntermittent Claudication, Stroke Prevention
Key In Vivo Effects Potent vasodilation and blood pressure reduction in rats and cats.[3]Increased cardiac contractility and vasodilation.[4][5]Improved walking distance in patients with peripheral artery disease; antiplatelet effects.[6][7][8]
Animal Models Used Spontaneously Hypertensive Rats (SHR), Anesthetized Normotensive Cats.[3]Guinea Pig Isolated Hearts, Canine Ventricular Preparations.[2][9]Various models of atherosclerosis and thrombosis.
Reported Side Effects Not extensively documented in public literature.Ventricular arrhythmias, hypotension, headaches.Headache, diarrhea, dizziness, palpitations.

Experimental Protocols

Detailed experimental protocols for the in vivo validation of this compound are not extensively published. However, based on standard pharmacological practices for evaluating antihypertensive agents in animal models, a typical workflow can be outlined.

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal_Selection Animal Selection (e.g., SHR) Acclimatization Acclimatization Animal_Selection->Acclimatization Baseline_Measurement Baseline Blood Pressure Measurement Acclimatization->Baseline_Measurement Drug_Administration This compound Administration (Oral/IV) Baseline_Measurement->Drug_Administration BP_Monitoring Continuous Blood Pressure Monitoring Drug_Administration->BP_Monitoring Data_Analysis Data Analysis (e.g., % change in MAP) BP_Monitoring->Data_Analysis Histopathology Tissue Collection & Histopathology (Optional) Data_Analysis->Histopathology

Figure 2: General experimental workflow for in vivo antihypertensive studies.
Protocol for Evaluating Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

  • Animal Model: Male or female Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age, are used as a model for essential hypertension.

  • Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment to minimize stress.

  • Blood Pressure Measurement: Baseline systolic and diastolic blood pressure, as well as heart rate, are measured using a non-invasive tail-cuff method or via surgically implanted radiotelemetry transmitters for continuous monitoring.

  • Drug Administration: this compound is administered orally (gavage) or intravenously at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve the drug.

  • Data Collection: Blood pressure and heart rate are monitored at regular intervals for a specified period (e.g., 24 hours) after drug administration.

  • Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA). Dose-response curves are generated to determine the potency (ED50) of the compound.

Logical Relationship in Therapeutic Application

The potent vasodilatory effect of this compound positions it as a potential therapeutic agent for conditions characterized by high vascular resistance.

Hypertension Hypertension High_Vascular_Resistance Increased Systemic Vascular Resistance Hypertension->High_Vascular_Resistance is characterized by BP_Reduction Blood Pressure Reduction High_Vascular_Resistance->BP_Reduction is counteracted by Trequinsin Trequinsin Hydrochloride Vasodilation Arteriolar Vasodilation Trequinsin->Vasodilation induces Vasodilation->BP_Reduction leads to

Figure 3: Therapeutic rationale for this compound in hypertension.

Conclusion

References

A Head-to-Head Comparison of Trequinsin Hydrochloride and Sildenafil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of Trequinsin hydrochloride and Sildenafil (B151), two phosphodiesterase (PDE) inhibitors with distinct selectivity profiles and therapeutic applications. The information is intended for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

This compound , also known as HL-725, is an exceptionally potent inhibitor of phosphodiesterase 3 (PDE3).[1][2] Its primary mechanism of action is the prevention of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) hydrolysis, with a strong preference for PDE3. This leads to increased intracellular levels of these second messengers, resulting in vasodilation and inhibition of platelet aggregation.[1][2] Trequinsin has been investigated for its antihypertensive and antiplatelet effects and has more recently been identified as a potent modulator of sperm motility.[1][2][3]

Sildenafil , marketed as Viagra and Revatio, is a selective inhibitor of phosphodiesterase type 5 (PDE5).[4][5][6] Its mechanism of action involves the enhancement of the nitric oxide (NO)-cGMP signaling pathway.[4][5][6] By inhibiting PDE5, the primary enzyme responsible for cGMP degradation in the corpus cavernosum of the penis and the pulmonary vasculature, Sildenafil leads to cGMP accumulation, resulting in smooth muscle relaxation, vasodilation, and penile erection, as well as reduced pulmonary arterial pressure.[4][5][6]

Phosphodiesterase Inhibition Profile

The selectivity of a PDE inhibitor for different isoenzymes is a critical determinant of its therapeutic efficacy and side-effect profile.

Quantitative Data on PDE Inhibition

The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound and Sildenafil against various PDE isoenzymes. It is important to note that direct comparative studies under identical experimental conditions are limited, and IC50 values can vary depending on the assay methodology.

PDE IsoenzymeThis compound IC50Sildenafil IC50Primary Substrate
PDE1 Data not available~280 nMCa2+/CaM-stimulated, cAMP/cGMP
PDE2 97 µM (cGMP hydrolysis)[7]>10,000 nMcGMP-stimulated, cAMP/cGMP
PDE3 ~0.25 nM (250 pM) [1]~1,000 nMcAMP > cGMP
PDE4 Data not available>30,000 nMcAMP-specific
PDE5 Data not available~3.5 nM [1][4][5]cGMP-specific
PDE6 Data not available~33 nMcGMP-specific (retina)
PDE11 Data not available~750 nMcAMP/cGMP

Note: The IC50 value of 84 µM for Trequinsin against PDE3 cGMP hydrolysis reported in one study[7] is inconsistent with other reports of its high potency[1] and may reflect different experimental conditions or substrates.

Signaling Pathways

The distinct PDE selectivity of Trequinsin and Sildenafil results in their modulation of different signaling cascades.

Trequinsin Signaling Pathway

The primary pathway for Trequinsin involves the inhibition of PDE3, leading to an accumulation of cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit physiological responses such as vasodilation and inhibition of platelet aggregation.

Trequinsin Trequinsin hydrochloride PDE3 PDE3 Trequinsin->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Response Physiological Response (e.g., Vasodilation, Platelet Aggregation Inhibition) Downstream->Response

Trequinsin's primary signaling pathway via PDE3 inhibition.
Sildenafil Signaling Pathway

Sildenafil's therapeutic effects are mediated by the potentiation of the NO-cGMP pathway through the inhibition of PDE5. This pathway is crucial for smooth muscle relaxation in the corpus cavernosum and pulmonary vasculature.

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Sildenafil Sildenafil PDE5 PDE5 Sildenafil->PDE5 inhibits PDE5->cGMP degrades Relaxation Smooth Muscle Relaxation PKG->Relaxation

Sildenafil's mechanism of action through the NO-cGMP pathway.

Comparative Effects on Physiological Systems

While their primary therapeutic targets differ, the effects of Trequinsin and Sildenafil can be compared in systems where both cAMP and cGMP signaling are important, such as in platelets and sperm.

Platelet Aggregation
FeatureThis compoundSildenafil
Primary Effect Potent inhibitor of platelet aggregation.[1]Weak inhibitor alone, but potentiates the anti-aggregatory effects of NO donors.
Mechanism Primarily through PDE3 inhibition, leading to increased cAMP.Primarily through PDE5 inhibition, leading to increased cGMP.
IC50 (Arachidonic Acid-induced) ~50 pM[2]Not directly comparable; effects are NO-dependent.
Sperm Motility
FeatureThis compoundSildenafil
Reported Effect Increases sperm hyperactivation and motility.[3]In vitro studies show potential to increase motility, but in vivo studies in healthy volunteers show no significant effect on sperm parameters.[3]
Mechanism Increases intracellular Ca2+ and cGMP.[3]Increases intracellular cGMP through PDE5 inhibition.

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

A common method for determining the IC50 of PDE inhibitors is the radioenzymatic assay.

  • Enzyme Source: Recombinant human PDE isoenzymes expressed in a suitable host system (e.g., Sf9 insect cells).

  • Substrate: Tritiated cyclic nucleotides ([³H]cAMP or [³H]cGMP) at a concentration below the Michaelis-Menten constant (Km) of the respective enzyme.

  • Assay Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing Mg²⁺ and, for PDE1, Ca²⁺ and calmodulin.

  • Procedure: a. The PDE enzyme is incubated with the inhibitor (Trequinsin or Sildenafil) at various concentrations. b. The reaction is initiated by the addition of the [³H]-labeled cyclic nucleotide substrate. c. The reaction is allowed to proceed for a defined period at a constant temperature (e.g., 30°C). d. The reaction is terminated by heat inactivation or the addition of a stop solution. e. The product, [³H]-5'-AMP or [³H]-5'-GMP, is converted to [³H]-adenosine or [³H]-guanosine by a nucleotidase. f. The mixture is passed through an ion-exchange resin column to separate the unreacted substrate from the tritiated nucleoside product. g. The radioactivity of the eluted product is quantified by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Experimental Workflow for PDE Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Recombinant PDE Enzyme Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation Inhibitor Inhibitor (Trequinsin or Sildenafil) Serial Dilutions Inhibitor->Incubation Substrate [3H]cAMP or [3H]cGMP ReactionStart Add Substrate (Initiate Reaction) Substrate->ReactionStart Incubation->ReactionStart ReactionStop Terminate Reaction ReactionStart->ReactionStop Conversion Convert Product (5'-Nucleotidase) ReactionStop->Conversion Separation Ion-Exchange Chromatography Conversion->Separation Quantification Scintillation Counting Separation->Quantification IC50 IC50 Determination Quantification->IC50

Workflow for a typical PDE inhibition radioenzymatic assay.

Summary and Conclusion

This compound and Sildenafil are potent phosphodiesterase inhibitors with distinct pharmacological profiles.

  • Sildenafil is a potent and selective PDE5 inhibitor . It is a well-established therapeutic agent for erectile dysfunction and pulmonary arterial hypertension, with its efficacy and safety supported by extensive clinical data. Its selectivity profile is well-characterized, showing significantly less activity against other PDE isoenzymes, with the exception of PDE6, which can lead to visual disturbances at higher doses.

References

Validating Trequinsin Hydrochloride's Effect on Sperm Hyperactivation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trequinsin (B1217036) hydrochloride's performance in inducing sperm hyperactivation against other common alternatives. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for research and potential therapeutic applications in male infertility.

Executive Summary

Trequinsin hydrochloride, a phosphodiesterase 3 (PDE3) inhibitor, has been identified as a potent inducer of sperm hyperactivation. It elevates intracellular calcium ([Ca2+]i) by activating the CatSper ion channel and increases intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] This mechanism distinguishes it from other phosphodiesterase inhibitors (PDEIs) that primarily act on cyclic adenosine (B11128) monophosphate (cAMP) levels. Experimental data indicates that this compound significantly increases the percentage of hyperactivated sperm in both healthy donor and patient samples.[1][2] This guide compares its effects with established alternatives such as Pentoxifylline, IBMX, and Progesterone (B1679170), providing available quantitative data, experimental methodologies, and insights into their mechanisms of action.

Comparative Analysis of Hyperactivation Induction

The following tables summarize the quantitative effects of this compound and its alternatives on key sperm motility parameters associated with hyperactivation.

CompoundConcentrationIncubation Time% Hyperactivated SpermVCL (μm/s)ALH (μm)LIN (%)SpeciesReference
This compound 10 µM20 min - 2 hrSignificantly Increased*Data not availableData not availableData not availableHuman[1]
Pentoxifylline 3.6 mM30 minSignificantly IncreasedIncreased (+12-22%)Increased (+5-17%)DecreasedHuman[4][5]
Progesterone 20 ng/mL2 hrIncreasedNo significant effectDecreasedDecreasedMouse[6]
IBMX + cAMP analog 0.2 mM IBMX + 5 mM db-cAMP4 hrData not available**Data not availableData not availableData not availableHuman[5]

*In patient samples, 88% (22 out of 25) and 90% (29 out of 29) of individuals showed a significant increase in hyperactivated sperm.[1][2] This combination significantly increased progressive motility from 10.28% to 30%.

Mechanism of Action and Signaling Pathways

The induction of sperm hyperactivation is a complex process involving various signaling pathways. The diagrams below illustrate the known mechanisms of this compound and its alternatives.

Trequinsin_Pathway Trequinsin Trequinsin hydrochloride PDE3 PDE3 Trequinsin->PDE3 Inhibits cGMP cGMP PDE3->cGMP Degrades CatSper CatSper Channel cGMP->CatSper Activates Ca_influx Ca²⁺ Influx CatSper->Ca_influx Hyperactivation Hyperactivation Ca_influx->Hyperactivation

This compound signaling pathway.

PDE_Inhibitor_Pathway Pentoxifylline_IBMX Pentoxifylline / IBMX (Non-specific PDE Inhibitors) PDE Phosphodiesterases (PDEs) Pentoxifylline_IBMX->PDE Inhibit cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Protein_Phos Protein Phosphorylation PKA->Protein_Phos Hyperactivation Hyperactivation Protein_Phos->Hyperactivation

General signaling pathway for Pentoxifylline and IBMX.

Progesterone_Pathway Progesterone Progesterone sPR Membrane Progesterone Receptor (mPR) Progesterone->sPR Binds to CatSper CatSper Channel sPR->CatSper Activates Ca_influx Ca²⁺ Influx CatSper->Ca_influx Hyperactivation Hyperactivation Ca_influx->Hyperactivation

Progesterone signaling pathway in sperm.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Sperm Preparation and Capacitation
  • Semen Collection and Liquefaction: Semen samples are collected by masturbation after a period of sexual abstinence (typically 2-5 days) and are allowed to liquefy at 37°C for 30-60 minutes.

  • Sperm Selection: Motile sperm are separated from seminal plasma using a density gradient centrifugation (DGC) method or a swim-up technique.

  • Capacitation: Selected sperm are incubated in a capacitating medium (e.g., Human Tubal Fluid medium supplemented with bovine serum albumin, sodium bicarbonate, and energy substrates) at 37°C in a 5% CO2 atmosphere for at least 3 hours to induce capacitation.

Motility and Hyperactivation Assessment using Computer-Assisted Sperm Analysis (CASA)
  • Sample Loading: An aliquot of the capacitated sperm suspension is loaded into a pre-warmed analysis chamber (e.g., a 20 µm deep slide).

  • CASA System: A CASA system (e.g., CEROS machine) is used to analyze sperm motility. At least 200 spermatozoa per sample are analyzed.

  • Data Acquisition: The system captures images of sperm movement at a high frame rate and analyzes the tracks of individual sperm.

  • Hyperactivation Criteria: Hyperactivated sperm are identified based on specific kinematic parameters. For studies involving this compound, the following criteria were used:

    • Curvilinear Velocity (VCL): > 150 µm/s

    • Linearity (LIN): < 50%

    • Amplitude of Lateral Head Displacement (ALH): > 7 µm[1]

Experimental Workflow

Experimental_Workflow cluster_prep Sperm Preparation cluster_treatment Treatment cluster_analysis Analysis Semen_Collection Semen Collection & Liquefaction Sperm_Selection Sperm Selection (DGC or Swim-up) Semen_Collection->Sperm_Selection Capacitation Capacitation (3h at 37°C, 5% CO₂) Sperm_Selection->Capacitation Incubation Incubation with Test Compound (e.g., 10µM Trequinsin) Capacitation->Incubation CASA CASA Analysis Incubation->CASA Data_Analysis Data Analysis (% Hyperactivation, VCL, ALH, LIN) CASA->Data_Analysis

Workflow for assessing sperm hyperactivation.

Conclusion

This compound effectively induces sperm hyperactivation through a distinct cGMP-CatSper pathway. While direct quantitative comparisons of CASA parameters with alternatives are limited by available data, studies consistently demonstrate its potent effect on increasing the percentage of hyperactivated sperm in diverse human samples. Its unique mechanism of action presents a promising avenue for further research and development in the context of male infertility treatments, particularly for asthenozoospermia. The provided experimental protocols offer a standardized framework for future comparative studies to further elucidate the relative efficacy of these compounds.

References

A Comparative Guide: Trequinsin Hydrochloride vs. Prostacyclin in Blood Pressure Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Trequinsin hydrochloride and prostacyclin, two potent vasodilators with significant implications for blood pressure regulation. By examining their mechanisms of action, preclinical and clinical data, and experimental protocols, this document aims to equip researchers with the critical information needed for informed decision-making in drug discovery and development.

At a Glance: Key Differences

FeatureThis compoundProstacyclin (and its Analogs)
Primary Mechanism Phosphodiesterase 3 (PDE3) InhibitorProstacyclin (IP) Receptor Agonist
Signaling Cascade Increases intracellular cAMP and cGMP by preventing their degradation.Activates Gs-protein coupled receptors, stimulating adenylyl cyclase to produce cAMP.
Therapeutic Use Investigated as an orally active antihypertensive agent.[1]Used in the treatment of pulmonary arterial hypertension (PAH).[2][3][4]
Administration Orally active in animal models.[1]Typically administered via intravenous or subcutaneous infusion, or inhalation.[5][6]

Mechanism of Action: A Tale of Two Pathways

While both this compound and prostacyclin exert their vasodilatory effects through the modulation of cyclic adenosine (B11128) monophosphate (cAMP), their upstream mechanisms are distinct.

This compound: This compound is a highly potent inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cAMP and cyclic guanosine (B1672433) monophosphate (cGMP).[1][7] By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP and cGMP. This increase in cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), respectively, ultimately leading to smooth muscle relaxation, vasodilation, and a decrease in blood pressure.[8] Trequinsin is also a potent inhibitor of platelet aggregation.[1][8]

Prostacyclin: As a naturally occurring eicosanoid, prostacyclin (PGI2) and its synthetic analogs (e.g., epoprostenol, treprostinil, iloprost) act as potent vasodilators and inhibitors of platelet aggregation.[2][5][9] Their effects are mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[9][10] Upon binding, the IP receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to synthesize cAMP from ATP.[2][9][11] The subsequent rise in intracellular cAMP activates PKA, leading to vasodilation and inhibition of platelet activation.[9]

Signaling Pathway Diagrams

Trequinsin_Signaling_Pathway cluster_cyclic_nucleotides Cyclic Nucleotide Accumulation Trequinsin Trequinsin Hydrochloride PDE3 Phosphodiesterase 3 (PDE3) Trequinsin->PDE3 Inhibits cAMP_degradation cAMP -> AMP PDE3->cAMP_degradation cGMP_degradation cGMP -> GMP PDE3->cGMP_degradation cAMP Increased intracellular cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA cGMP Increased intracellular cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Vasodilation Vasodilation & Reduced Blood Pressure PKA->Vasodilation Platelet Inhibition of Platelet Aggregation PKA->Platelet PKG->Vasodilation PKG->Platelet

Caption: this compound Signaling Pathway

Prostacyclin_Signaling_Pathway Prostacyclin Prostacyclin (or Analog) IP_Receptor Prostacyclin Receptor (IP Receptor) Prostacyclin->IP_Receptor Binds to Gs_Protein Gs Protein Activation IP_Receptor->Gs_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation Gs_Protein->Adenylyl_Cyclase ATP_to_cAMP ATP -> cAMP Adenylyl_Cyclase->ATP_to_cAMP cAMP Increased intracellular cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Vasodilation Vasodilation & Reduced Blood Pressure PKA->Vasodilation Platelet Inhibition of Platelet Aggregation PKA->Platelet Experimental_Workflow start Start animal_prep Animal Preparation (Rabbit, Anesthesia) start->animal_prep instrumentation Surgical Instrumentation (Carotid Artery & Jugular Vein Cannulation) animal_prep->instrumentation baseline Record Baseline MABP and Heart Rate instrumentation->baseline collagen_infusion Induce Platelet Aggregation (Collagen Infusion) baseline->collagen_infusion trequinsin_admin Administer Trequinsin HCl (Continuous IV Infusion) collagen_infusion->trequinsin_admin measurements Collect Data (MABP, Heart Rate, Platelet Count) trequinsin_admin->measurements analysis Data Analysis (% Inhibition of Aggregation, ΔMABP) measurements->analysis end End analysis->end

References

Benchmarking Trequinsin Hydrochloride: A Comparative Guide to Novel Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the established phosphodiesterase (PDE) inhibitor, Trequinsin hydrochloride, against a selection of newer, widely recognized PDE inhibitors. The following sections detail the inhibitors' mechanisms of action, present comparative quantitative data on their potency and selectivity, outline the experimental protocols for key assays, and visualize relevant biological pathways and workflows.

Introduction to Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular function by catalyzing the hydrolysis of the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting these enzymes, PDE inhibitors increase the intracellular concentrations of cAMP and/or cGMP, thereby modulating a wide array of downstream signaling pathways. This mechanism has been successfully targeted for the treatment of a variety of conditions, including cardiovascular diseases, inflammatory disorders, and erectile dysfunction.

This compound is a highly potent and selective inhibitor of the cGMP-inhibited phosphodiesterase, PDE3.[1] This guide benchmarks Trequinsin against newer inhibitors that target other key PDE families: PDE4 and PDE5.

Comparative Analysis of PDE Inhibitor Potency and Selectivity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and selected newer PDE inhibitors against various PDE subtypes. Lower IC50 values indicate greater potency. The selectivity profile is crucial for determining the therapeutic window and potential side effects of an inhibitor.

Table 1: IC50 Values of this compound and Newer PDE Inhibitors (in nM)

InhibitorPDE1PDE2PDE3PDE4PDE4A1PDE4A4PDE4B1PDE4B2PDE4CPDE5PDE6PDE11
Trequinsin HCl >10,000>10,0000.25 [1]>10,000----->10,000--
Apremilast >10,000>10,000>10,00074 [2]10-100-10-10010-10010-100>10,000--
Roflumilast >10,000>10,000>10,000-0.7 [3]0.9 [3]0.7 [3]0.2 [3]3-4.3[4]>10,000>100,000>100,000
Crisaborole ---490 [5]--------
Sildenafil 280>19,00046282057-----3.5 [6]35780
Tadalafil >10,000>10,000>10,000>10,000-----1.8 [7]126025.2
Avanafil >50,000--------5.2 [8]624>96,000

Data for Trequinsin against PDEs other than PDE3 is limited; values are inferred from its high selectivity for PDE3.[1] "-" indicates data not readily available in the searched literature.

Signaling Pathways and Experimental Workflows

Phosphodiesterase 3 (PDE3) Signaling Pathway

The diagram below illustrates the mechanism of action of this compound. By inhibiting PDE3, Trequinsin prevents the breakdown of cAMP, leading to increased intracellular cAMP levels. This results in the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to smooth muscle relaxation and inhibition of platelet aggregation.

PDE3_Signaling_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE3->AMP Hydrolysis Trequinsin Trequinsin HCl Trequinsin->PDE3 Inhibition Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response

Mechanism of this compound via PDE3 Inhibition.
General Experimental Workflow for IC50 Determination of PDE Inhibitors

The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a PDE inhibitor using an in vitro biochemical assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Inhibitor_Prep Prepare serial dilutions of test inhibitor Reaction_Setup Combine inhibitor, enzyme, and buffer in microplate Inhibitor_Prep->Reaction_Setup Enzyme_Prep Prepare purified recombinant PDE enzyme Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare cAMP/cGMP substrate solution Reaction_Start Initiate reaction by adding substrate Substrate_Prep->Reaction_Start Reaction_Setup->Reaction_Start Incubation Incubate at a controlled temperature Reaction_Start->Incubation Reaction_Stop Terminate reaction Incubation->Reaction_Stop Detection Quantify remaining substrate or product formed Reaction_Stop->Detection Data_Analysis Plot % inhibition vs. log[inhibitor] Detection->Data_Analysis IC50_Calc Calculate IC50 value from dose-response curve Data_Analysis->IC50_Calc

A generalized workflow for determining the IC50 of PDE inhibitors.

Detailed Experimental Protocols

In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against a specific human recombinant PDE enzyme.

Materials and Reagents:

  • Purified recombinant human PDE enzymes (e.g., PDE3A, PDE4B, PDE5A).

  • Test compounds (e.g., this compound, Apremilast, Sildenafil) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM DTT).

  • Substrate: [3H]-labeled cAMP or cGMP.

  • Stop solution (e.g., 0.2 M ZnSO4 and 0.2 M Ba(OH)2).

  • Scintillation cocktail.

  • Microplates (e.g., 96-well).

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Enzyme Reaction:

    • In a microplate, add the diluted test compound solutions.

    • Add the purified recombinant PDE enzyme to each well.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the [3H]-labeled cAMP or cGMP substrate.

    • Incubate the reaction mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction by adding the stop solution.[9] This will precipitate the product ([3H]-AMP or [3H]-GMP) while the unreacted substrate remains in the supernatant.[9]

  • Detection:

    • Centrifuge the microplate to pellet the precipitate.

    • Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is inversely proportional to the PDE activity.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Cytokine Release Assay from Human PBMCs

Objective: To measure the effect of PDE4 inhibitors on the production of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials and Reagents:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor blood.

  • Culture medium (e.g., RPMI 1640 with 10% FBS).

  • Test compounds (e.g., Apremilast, Roflumilast) dissolved in DMSO.

  • Lipopolysaccharide (LPS).

  • ELISA kit for TNF-α.

Procedure:

  • Cell Culture: Seed human PBMCs in 96-well plates and pre-incubate with various concentrations of the test compounds for 1 hour.[10]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 ng/mL) and incubate for 18 hours at 37°C.[11]

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

This compound remains a benchmark for potent and selective PDE3 inhibition. Newer PDE inhibitors, such as the PDE4 and PDE5 inhibitors discussed, offer therapeutic benefits in different indications due to their distinct selectivity profiles. The choice of a PDE inhibitor for research or therapeutic development depends critically on the desired biological outcome and the specific PDE isoforms involved in the target signaling pathway. The data and protocols presented in this guide provide a foundation for the objective comparison and selection of appropriate PDE inhibitors for further investigation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trequinsin hydrochloride
Reactant of Route 2
Reactant of Route 2
Trequinsin hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.